21-Methyltetracosanoyl-CoA
Description
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Properties
Molecular Formula |
C46H84N7O17P3S |
|---|---|
Molecular Weight |
1132.2 g/mol |
IUPAC Name |
S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 21-methyltetracosanethioate |
InChI |
InChI=1S/C46H84N7O17P3S/c1-5-23-34(2)24-21-19-17-15-13-11-9-7-6-8-10-12-14-16-18-20-22-25-37(55)74-29-28-48-36(54)26-27-49-44(58)41(57)46(3,4)31-67-73(64,65)70-72(62,63)66-30-35-40(69-71(59,60)61)39(56)45(68-35)53-33-52-38-42(47)50-32-51-43(38)53/h32-35,39-41,45,56-57H,5-31H2,1-4H3,(H,48,54)(H,49,58)(H,62,63)(H,64,65)(H2,47,50,51)(H2,59,60,61) |
InChI Key |
QQCPBYTZUSOKOZ-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Biological Role of 21-Methyltetracosanoyl-CoA
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data on 21-Methyltetracosanoyl-CoA is scarce in publicly available literature. This guide infers its biological role, metabolic pathways, and experimental considerations based on the well-established principles of branched-chain and very-long-chain fatty acid (VLCFA) metabolism.
Introduction
This compound is a branched-chain very-long-chain fatty acyl-CoA. As a derivative of a C25 fatty acid, its metabolism is intrinsically linked to specialized pathways that handle fatty acids that are not suitable for conventional mitochondrial beta-oxidation. Its biological significance can be understood in the context of lipid membrane composition, cellular signaling, and energy metabolism. The presence of a methyl group near the carboxyl end necessitates a specific enzymatic machinery for its degradation, primarily located in the peroxisomes. This guide provides a comprehensive overview of the synthesis, degradation, and potential physiological and pathological roles of this compound, drawing parallels from closely related lipid molecules.
Synthesis of this compound
The synthesis of branched-chain very-long-chain fatty acids is a multi-step enzymatic process that occurs in the endoplasmic reticulum. The elongation of fatty acid chains is carried out by a family of enzymes known as fatty acid elongases (ELOVLs). In mammals, there are seven ELOVL enzymes, each with distinct substrate specificities.
The synthesis of the 21-methyltetracosanoic acid precursor likely involves the elongation of a shorter branched-chain fatty acyl-CoA. The process involves a cycle of four reactions: condensation, reduction, dehydration, and a second reduction. The initial condensation step, which is rate-limiting, is catalyzed by an ELOVL enzyme. ELOVL1, ELOVL3, and ELOVL7 have been shown to elongate saturated branched-chain acyl-CoAs[1]. ELOVL3, in particular, exhibits high activity towards iso-C17:0 and anteiso-C17:0 acyl-CoAs, elongating them to very-long-chain fatty acids[1].
Once the 21-methyltetracosanoic acid is synthesized, it is activated to its CoA ester, this compound, by a long-chain acyl-CoA synthetase (ACSL) or a very-long-chain acyl-CoA synthetase (SLC27A). This activation is essential for its participation in metabolic pathways.
Catabolism of this compound
Due to the presence of a methyl group at an odd-numbered carbon, this compound cannot be directly degraded by mitochondrial beta-oxidation. Instead, it is expected to undergo peroxisomal alpha-oxidation followed by beta-oxidation.
Peroxisomal Alpha-Oxidation
Alpha-oxidation is a process that removes a single carbon atom from the carboxyl end of a fatty acid. This pathway is crucial for the metabolism of branched-chain fatty acids like phytanic acid, which has a methyl group at the beta-carbon, blocking beta-oxidation.[2][3] For this compound, with a methyl group at the 21st carbon (a gamma-position relative to the carboxyl group in the full chain, but potentially a beta-position after several rounds of beta-oxidation if the chain were shortened from the omega end, which is less common), its degradation would likely proceed through an initial alpha-oxidation step if the methyl group poses a steric hindrance to the beta-oxidation enzymes.
The key enzyme in alpha-oxidation is phytanoyl-CoA hydroxylase (PHYH) , an Fe(II)- and 2-oxoglutarate-dependent oxygenase.[4][5] This enzyme hydroxylates the alpha-carbon of the acyl-CoA. The resulting 2-hydroxyacyl-CoA is then cleaved to yield a fatty aldehyde that is one carbon shorter and formyl-CoA. The aldehyde is subsequently oxidized to a carboxylic acid, which can then enter the beta-oxidation pathway.
Peroxisomal Beta-Oxidation
Once this compound is shortened and the methyl branch is no longer an impediment, the resulting acyl-CoA can be degraded via peroxisomal beta-oxidation. Peroxisomal beta-oxidation is specialized for the degradation of very-long-chain fatty acids (VLCFAs) and branched-chain fatty acids.[6][7][8] This pathway differs from mitochondrial beta-oxidation in its first step, which is catalyzed by an acyl-CoA oxidase that produces H2O2. The subsequent steps are catalyzed by a multifunctional enzyme and a thiolase. The process continues until the acyl-CoA is shortened to a medium-chain fatty acyl-CoA, which can then be transported to the mitochondria for complete oxidation.
Potential Biological Roles
The biological roles of this compound are likely multifaceted, contributing to cellular structure and function.
-
Membrane Structure: Very-long-chain and branched-chain fatty acids are important components of cellular membranes, particularly in sphingolipids. They can influence membrane fluidity, thickness, and the formation of lipid rafts.[9]
-
Cell Signaling: Acyl-CoAs, including those derived from VLCFAs, can act as signaling molecules. Very-long-chain and branched-chain fatty acyl-CoAs have been identified as high-affinity ligands for the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that regulates the expression of genes involved in lipid metabolism.[10][11]
-
Energy Source: Through its degradation via alpha- and beta-oxidation, this compound can be a source of acetyl-CoA, which can enter the citric acid cycle for ATP production.
Association with Disease
Defects in the metabolism of branched-chain and very-long-chain fatty acids can lead to severe inherited metabolic disorders. The accumulation of these fatty acids is toxic to cells, particularly in the nervous system.
Refsum Disease: This is an autosomal recessive disorder caused by a deficiency in the enzyme phytanoyl-CoA hydroxylase, leading to the accumulation of phytanic acid.[12][13][14][15] Symptoms include retinitis pigmentosa, peripheral neuropathy, and ataxia. While directly related to phytanic acid, Refsum disease provides a clear example of the pathological consequences of impaired alpha-oxidation.
Given the inferred metabolic pathway, a deficiency in the enzymes required for the alpha- or beta-oxidation of this compound could potentially lead to its accumulation and contribute to the pathology of peroxisomal disorders.
Data Presentation
Table 1: Key Enzymes in the Metabolism of Branched-Chain Very-Long-Chain Acyl-CoAs
| Enzyme | Pathway | Substrate Class | Cellular Location | Associated Disease |
| Fatty Acid Elongases (e.g., ELOVL3) | Synthesis | Branched-chain acyl-CoAs | Endoplasmic Reticulum | - |
| Very-Long-Chain Acyl-CoA Synthetase | Activation | Very-long-chain fatty acids | Peroxisomes, ER | X-linked Adrenoleukodystrophy |
| Phytanoyl-CoA Hydroxylase (PHYH) | Alpha-oxidation | 3-methyl-branched acyl-CoAs | Peroxisomes | Refsum Disease |
| 2-Hydroxyphytanoyl-CoA Lyase | Alpha-oxidation | 2-hydroxy-3-methylacyl-CoAs | Peroxisomes | Refsum Disease, Infantile |
| Peroxisomal Acyl-CoA Oxidase (ACOX1) | Beta-oxidation | Very-long-chain acyl-CoAs | Peroxisomes | ACOX1 deficiency |
| Peroxisomal Multifunctional Enzyme (MFE-2) | Beta-oxidation | 2-enoyl-CoAs, 3-hydroxyacyl-CoAs | Peroxisomes | MFE-2 deficiency |
| Peroxisomal Thiolase | Beta-oxidation | 3-ketoacyl-CoAs | Peroxisomes | Thiolase deficiency |
Table 2: Representative Concentrations of Branched-Chain Fatty Acids in Biological Samples
| Fatty Acid | Sample Type | Concentration Range | Reference |
| Branched-chain fatty acids (total) | Cheese (polar lipids) | 0.2% - 1.9% of total fatty acids | [16][17] |
| Branched-chain fatty acids (total) | Cheese (neutral lipids) | 0.1% - 1.7% of total fatty acids | [16][17] |
| Branched-chain fatty acids (total) | Fish (polar lipids) | 0.2% - 1.9% of total fatty acids | [16][17] |
| Branched-chain fatty acids (total) | Fish (neutral lipids) | 0.1% - 1.7% of total fatty acids | [16][17] |
Experimental Protocols
Detailed experimental protocols for the study of this compound can be adapted from established methods for other very-long-chain and branched-chain fatty acyl-CoAs.
Extraction of Long-Chain Acyl-CoA Esters from Tissues
This protocol is adapted from methods used for the extraction of long-chain acyl-CoA esters from liver tissue.
Materials:
-
Freeze-clamped tissue sample
-
Homogenization buffer (e.g., 25 mM KH2PO4, pH 5.3)
-
Internal standards (e.g., deuterated acyl-CoAs)
-
Centrifuge
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
Procedure:
-
Homogenize the freeze-clamped tissue in ice-cold homogenization buffer.
-
Add internal standards to the homogenate.
-
Precipitate proteins by adding an equal volume of acetonitrile.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.
-
Collect the supernatant.
-
Apply the supernatant to a pre-conditioned C18 SPE cartridge.
-
Wash the cartridge with a low-organic solvent mixture to remove polar impurities.
-
Elute the acyl-CoA esters with a high-organic solvent mixture (e.g., acetonitrile/water).
-
Dry the eluate under a stream of nitrogen.
-
Reconstitute the sample in a suitable solvent for analysis.
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the method of choice for the sensitive and specific quantification of acyl-CoA esters.
Instrumentation:
-
High-performance liquid chromatograph (HPLC) or Ultra-high-performance liquid chromatograph (UHPLC)
-
Reversed-phase C18 column
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Procedure:
-
Inject the reconstituted sample onto the LC system.
-
Separate the acyl-CoA esters using a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile with formic acid).
-
Detect the acyl-CoA esters using the mass spectrometer in positive ion mode.
-
Use multiple reaction monitoring (MRM) to specifically detect the precursor and product ions for this compound and the internal standards.
-
Quantify the amount of this compound by comparing its peak area to that of the internal standard.
Mandatory Visualizations
Inferred Metabolic Pathway of this compound
Caption: Inferred metabolic pathway of this compound.
Experimental Workflow for Quantification
References
- 1. Production of branched-chain very-long-chain fatty acids by fatty acid elongases and their tissue distribution in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alpha oxidation - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. academic.oup.com [academic.oup.com]
- 5. medlineplus.gov [medlineplus.gov]
- 6. Beta oxidation - Wikipedia [en.wikipedia.org]
- 7. bio.libretexts.org [bio.libretexts.org]
- 8. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. lipotype.com [lipotype.com]
- 10. Very-Long-Chain and Branched-Chain Fatty Acyl-CoAs are High Affinity Ligands for the Peroxisome Proliferator-Activated Receptor α (PPARα) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Very-long-chain and branched-chain fatty acyl-CoAs are high affinity ligands for the peroxisome proliferator-activated receptor alpha (PPARalpha) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. title [tellmegen.com]
- 13. Refsum Disease - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 14. Refsum disease: Causes, diagnosis, and treatment [medicalnewstoday.com]
- 15. Refsum Disease - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Metabolic Function of 21-Methyltetracosanoyl-CoA
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document delineates the probable metabolic pathways of 21-Methyltetracosanoyl-CoA, a C25 very long-chain branched-chain fatty acid. Due to the absence of direct experimental data for this specific molecule, its metabolic fate is inferred from the established principles of very long-chain fatty acid (VLCFA) and branched-chain fatty acid (BCFA) metabolism.
Introduction to this compound
This compound is the activated form of 21-methyltetracosanoic acid, a saturated fatty acid with a 25-carbon backbone and a methyl group at the 21st carbon position. As a very long-chain fatty acid, its metabolism is anticipated to occur primarily within peroxisomes, with subsequent processing of shorter-chain products in the mitochondria.[1][2] The position of the methyl group is crucial in determining the specific catabolic pathway.
Proposed Metabolic Pathways for this compound
The metabolic journey of this compound can be divided into its biosynthesis and degradation.
The synthesis of a very long-chain branched-chain fatty acid like 21-methyltetracosanoic acid likely involves two key stages: the generation of a branched-chain primer and subsequent elongation.
-
Primer Synthesis: Branched-chain fatty acids are typically synthesized using primers derived from the catabolism of branched-chain amino acids such as valine, leucine, and isoleucine.[3] Alternatively, methylmalonyl-CoA can be used as an extender unit in place of malonyl-CoA by fatty acid synthase, leading to the formation of a methyl-branched fatty acid.[4][5]
-
Elongation: The resulting shorter-chain branched fatty acyl-CoA undergoes elongation in the endoplasmic reticulum. This is a cyclical four-step process involving condensation, reduction, dehydration, and a second reduction, with each cycle adding two carbons from malonyl-CoA.[6][7][8] A family of enzymes known as elongases (ELOVL) catalyze the initial rate-limiting condensation step.[8][9]
-
Activation: The completed 21-methyltetracosanoic acid is then activated to this compound by an acyl-CoA synthetase, a reaction that requires ATP and Coenzyme A.[10][11][12]
References
- 1. Beta oxidation - Wikipedia [en.wikipedia.org]
- 2. bio.libretexts.org [bio.libretexts.org]
- 3. Fatty acid synthesis - Wikipedia [en.wikipedia.org]
- 4. Synthesis of methyl-branched fatty acids from methylmalonyl-CoA by fatty acid synthase from both the liver and the harderian gland of the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The synthesis of branched-chain fatty acids is limited by enzymatic decarboxylation of ethyl- and methylmalonyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of very-long-chain fatty acids in plant development, when chain length does matter [comptes-rendus.academie-sciences.fr]
- 7. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology [biomolther.org]
- 8. Very long-chain fatty acids: elongation, physiology and related disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolism of very long-chain Fatty acids: genes and pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aocs.org [aocs.org]
- 11. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 12. Long-chain-fatty-acid—CoA ligase - Wikipedia [en.wikipedia.org]
The Genesis of 21-Methyltetracosanoyl-CoA: A Deep Dive into Bacterial Branched-Chain Fatty Acid Biosynthesis
For Immediate Release
This technical guide provides an in-depth exploration of the biosynthetic pathway of 21-methyltetracosanoyl-CoA, a significant very-long-chain anteiso-branched fatty acid, in bacteria. This document is tailored for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the molecular machinery and regulatory mechanisms governing the synthesis of this complex lipid.
Introduction
Branched-chain fatty acids (BCFAs) are crucial components of the cell membranes of many bacterial species, influencing membrane fluidity and adaptation to environmental stressors. Among these, anteiso-branched fatty acids, characterized by a methyl branch on the antepenultimate (ω-3) carbon, are of particular interest. This compound, a C25 fatty acyl-CoA with a methyl group at the 21st position, represents a very-long-chain anteiso-BCFA. Its biosynthesis is a multi-step enzymatic process initiated from the amino acid isoleucine and elongated by the fatty acid synthase type II (FASII) system. Understanding this pathway is pivotal for developing novel antimicrobial agents that target bacterial membrane biosynthesis and for engineering bacteria for the production of specialty chemicals.
The Biosynthetic Pathway of this compound
The synthesis of this compound begins with the formation of the anteiso-primer, 2-methylbutyryl-CoA, from the branched-chain amino acid L-isoleucine. This primer is then sequentially elongated by the FASII machinery through the addition of two-carbon units derived from malonyl-CoA.
Step 1: Primer Formation from L-Isoleucine
The initial steps involve the conversion of L-isoleucine to the fatty acid synthesis primer, 2-methylbutyryl-CoA. This process is catalyzed by a series of enzymes:
-
Branched-chain aminotransferase (BCAT): This enzyme catalyzes the transamination of L-isoleucine to α-keto-β-methylvalerate.
-
Branched-chain α-keto acid dehydrogenase (BCKDH) complex: This multi-enzyme complex catalyzes the oxidative decarboxylation of α-keto-β-methylvalerate to form 2-methylbutyryl-CoA.[1][2]
Step 2: Elongation by the Fatty Acid Synthase Type II (FASII) System
The 2-methylbutyryl-CoA primer enters the FASII cycle for elongation. Each cycle consists of four enzymatic reactions that add two carbons from malonyl-CoA, which is synthesized from acetyl-CoA by acetyl-CoA carboxylase (ACC). The intermediates in this cycle are covalently attached to an Acyl Carrier Protein (ACP).
The core FASII elongation cycle involves the following enzymes:
-
β-ketoacyl-ACP synthase III (FabH): Initiates fatty acid synthesis by condensing the 2-methylbutyryl-CoA primer with malonyl-ACP.[3]
-
β-ketoacyl-ACP synthase I (FabB) and II (FabF): Catalyze the subsequent condensation reactions for chain elongation. The substrate specificity of these enzymes is a key determinant in the final chain length of the fatty acid.
-
β-ketoacyl-ACP reductase (FabG): Reduces the β-ketoacyl-ACP intermediate to β-hydroxyacyl-ACP.
-
β-hydroxyacyl-ACP dehydratase (FabZ): Dehydrates the β-hydroxyacyl-ACP to form trans-2-enoyl-ACP.
-
Enoyl-ACP reductase (FabI): Reduces the trans-2-enoyl-ACP to a saturated acyl-ACP, which is two carbons longer than the starting acyl-ACP.
This cycle is repeated ten times to elongate the initial C5 primer to a C25 acyl-ACP.
Step 3: Final Thioesterification
The final 21-methyltetracosanoyl-ACP is converted to this compound by an acyl-ACP thioesterase or another acyltransferase, releasing the final product which can then be incorporated into complex lipids or further metabolized.
Quantitative Data
Quantitative data for the specific enzymes involved in this compound biosynthesis is limited. However, data from homologous systems provides valuable insights into the kinetics and substrate preferences of these enzymes.
Table 1: Kinetic Parameters of Key Enzymes in Branched-Chain Fatty Acid Synthesis
| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | Reference |
| BCKDH Complex | Bacillus subtilis | α-keto-β-methylvalerate | 25 | 5.5 | [4][5] |
| α-ketoisovalerate | 40 | 4.8 | [4][5] | ||
| α-ketoisocaproate | 30 | 6.2 | [4][5] | ||
| FabH | Staphylococcus aureus | 2-methylbutyryl-CoA | 5.3 | 1.2 | [6] |
| isobutyryl-CoA | 7.1 | 0.9 | [6] | ||
| isovaleryl-CoA | 6.5 | 1.1 | [6] | ||
| FabI (Enoyl-ACP Reductase) | Escherichia coli | trans-2-decenoyl-ACP | 10 | 85 | [7] |
Note: The presented values are illustrative and can vary depending on the specific bacterial species and experimental conditions.
Experimental Protocols
Elucidating the biosynthesis of this compound requires a combination of genetic, biochemical, and analytical techniques.
Identification of Biosynthetic Genes
Workflow for Gene Cluster Identification:
Protocol for Targeted Gene Knockout:
-
Construct Knockout Vector: Clone upstream and downstream flanking regions of the target gene into a suicide vector containing a selectable marker.
-
Bacterial Conjugation: Transfer the knockout vector from a donor E. coli strain to the target bacterium via conjugation.
-
Selection of Mutants: Select for single-crossover and then double-crossover events using appropriate antibiotic selection and counter-selection markers.
-
Verification: Confirm the gene knockout by PCR and sequencing.
Enzyme Expression and Purification
Protocol for Heterologous Expression and Purification of a His-tagged FASII Enzyme:
-
Cloning: Clone the gene of interest into an expression vector (e.g., pET vector) with an N- or C-terminal His6-tag.
-
Transformation: Transform the expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Expression: Grow the culture to mid-log phase (OD600 ≈ 0.6-0.8) and induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside).
-
Cell Lysis: Harvest the cells by centrifugation and lyse them by sonication or high-pressure homogenization in a lysis buffer containing protease inhibitors.
-
Affinity Chromatography: Clarify the lysate by centrifugation and load the supernatant onto a Ni-NTA (nickel-nitrilotriacetic acid) affinity column.
-
Washing and Elution: Wash the column to remove non-specifically bound proteins and elute the His-tagged protein with an imidazole (B134444) gradient.
-
Purity Analysis: Assess the purity of the eluted protein by SDS-PAGE.
-
Buffer Exchange: If necessary, remove imidazole and exchange the buffer using dialysis or a desalting column.
In Vitro Enzyme Assays
Protocol for a Coupled Spectrophotometric Assay for FASII Elongation Enzymes:
This assay measures the oxidation of NADPH, which is consumed by the reductase steps in the FASII cycle.
-
Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., Tris-HCl, pH 7.5), the purified enzyme(s), acyl-ACP substrate, malonyl-CoA, ACP, and NADPH.
-
Initiation: Start the reaction by adding one of the key substrates (e.g., malonyl-CoA).
-
Monitoring: Monitor the decrease in absorbance at 340 nm (the absorbance maximum of NADPH) over time using a spectrophotometer.
-
Calculation: Calculate the enzyme activity based on the rate of NADPH consumption using the Beer-Lambert law (εNADPH at 340 nm = 6220 M-1cm-1).
Analysis of Fatty Acid Composition
Protocol for Fatty Acid Methyl Ester (FAME) Analysis by Gas Chromatography-Mass Spectrometry (GC-MS):
-
Cell Harvest: Grow bacterial cultures to the desired growth phase and harvest the cells by centrifugation.
-
Saponification and Methylation: Resuspend the cell pellet in a methanolic base (e.g., NaOH in methanol) and heat to saponify the lipids. Add a methanolic acid (e.g., HCl in methanol) and heat to methylate the fatty acids to form FAMEs.
-
Extraction: Extract the FAMEs into an organic solvent (e.g., hexane).
-
GC-MS Analysis: Inject the extracted FAMEs into a GC-MS system. The FAMEs are separated based on their boiling points and chain lengths on the GC column and then identified based on their mass spectra.
-
Quantification: Quantify the amount of 21-methyltetracosanoic acid by comparing its peak area to that of an internal standard.
Stable Isotope Labeling to Trace Biosynthesis
Protocol for 13C-Labeling to Confirm Isoleucine as a Precursor:
-
Culture Conditions: Grow the bacteria in a defined minimal medium where the standard isoleucine is replaced with uniformly 13C-labeled L-isoleucine ([U-13C]-L-isoleucine).
-
Fatty Acid Extraction and Analysis: After a period of growth, harvest the cells and perform FAME analysis by GC-MS as described above.
-
Mass Isotopomer Analysis: Analyze the mass spectrum of the methyl ester of 21-methyltetracosanoic acid. The incorporation of 13C from isoleucine will result in a predictable increase in the mass of the fatty acid, confirming its role as a precursor.[][9][10][11]
Conclusion
The biosynthesis of this compound in bacteria is a fascinating example of how simple building blocks are assembled into complex lipids with vital cellular functions. This technical guide has outlined the proposed pathway, provided relevant quantitative data, and detailed the experimental protocols necessary to investigate this process. A thorough understanding of this pathway not only deepens our knowledge of bacterial physiology but also opens new avenues for the development of targeted antimicrobial therapies and the bioengineering of valuable fatty acid-based products. Further research is needed to fully characterize the substrate specificities of the elongating enzymes for very-long-chain intermediates and to elucidate the regulatory networks that control the production of these specialized fatty acids.
References
- 1. Fatty acid synthesis - Wikipedia [en.wikipedia.org]
- 2. Branched-chain alpha-keto acid dehydrogenase complex - Wikipedia [en.wikipedia.org]
- 3. Crystal structures of the fatty acid biosynthesis initiation enzymes in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. A short-chain acyl-CoA synthetase that supports branched-chain fatty acid synthesis in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fatty acid synthesis in Escherichia coli and its applications towards the production of fatty acid based biofuels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Stable isotope tracing in vivo reveals a metabolic bridge linking the microbiota to host histone acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
The Elusive 21-Methyltetracosanoyl-CoA: A Technical Guide to the Discovery and Characterization of Methyl-Branched Very-Long-Chain Fatty Acyl-CoAs
Disclaimer: As of December 2025, specific scientific literature detailing the discovery, characterization, and biological function of 21-Methyltetracosanoyl-CoA is not publicly available. This guide, therefore, provides an in-depth overview of the principles and methodologies applied to the broader class of methyl-branched very-long-chain fatty acyl-CoAs (VLCFAs), offering a foundational understanding for researchers, scientists, and drug development professionals.
Introduction to Methyl-Branched Very-Long-Chain Fatty Acyl-CoAs
Very-long-chain fatty acids (VLCFAs) are fatty acids with chain lengths of 22 carbon atoms or more.[1][2][3] When these chains are modified with one or more methyl groups, they are termed methyl-branched VLCFAs. These molecules play crucial roles in various biological processes, including membrane structure and fluidity, and as precursors for complex lipids.[4][5] The addition of a methyl group creates a branch in the fatty acid chain, which can significantly alter its physical and chemical properties compared to its straight-chain counterparts.[4][5]
The CoA (Coenzyme A) thioester form, such as the theoretical this compound, is the activated form of the fatty acid within the cell, making it ready for metabolic processes like elongation, desaturation, or incorporation into complex lipids.
General Biosynthesis of Methyl-Branched VLCFAs
The biosynthesis of methyl-branched VLCFAs is a multi-step process primarily occurring in the endoplasmic reticulum. It involves the coordinated action of several enzymes.
Key Precursors:
-
Acetyl-CoA: The fundamental building block for fatty acid synthesis.[6][7]
-
Malonyl-CoA: Formed from the carboxylation of acetyl-CoA, it serves as the two-carbon donor in the elongation cycle.[6][7]
-
Propionyl-CoA: The precursor to methylmalonyl-CoA, which is essential for introducing a methyl branch.
-
Methylmalonyl-CoA: The key substrate that incorporates a methyl group into the growing fatty acid chain.[8][9]
Enzymatic Steps:
The synthesis of the fatty acid backbone is carried out by the Fatty Acid Synthase (FAS) complex. For methyl-branched fatty acids, FAS can utilize methylmalonyl-CoA instead of malonyl-CoA at one of the elongation steps, resulting in a methyl-branched chain.[8][9]
The elongation of very-long-chain fatty acids is specifically handled by a family of enzymes called ELOVLs (Elongation of Very-Long-Chain fatty acids).[1][2] These enzymes are responsible for extending fatty acid chains beyond the C16-C18 length typically produced by FAS.
Generalized Biosynthetic Pathway
Caption: Generalized biosynthetic pathway of methyl-branched VLCFAs.
Characterization of Methyl-Branched VLCFAs
The characterization of novel fatty acids involves a combination of chromatographic and spectrometric techniques to determine their structure and quantity.
| Technique | Purpose | Typical Data Obtained |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification of fatty acid methyl esters (FAMEs). | Retention time, mass spectrum for structural elucidation (fragmentation pattern). |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Analysis of intact acyl-CoAs or complex lipids containing the fatty acid. | Molecular weight, fragmentation data for structural confirmation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural analysis, including the precise position of the methyl branch. | Chemical shifts and coupling constants for proton (¹H) and carbon (¹³C) atoms. |
Experimental Protocols
The following are generalized protocols that would be adapted for the specific study of a novel methyl-branched VLCFA like this compound.
General Workflow for Identification and Characterization
Caption: Workflow for the characterization of novel fatty acids.
Protocol for Total Lipid Extraction and FAMEs Preparation
-
Homogenization: Homogenize the biological sample in a suitable solvent system, typically a mixture of chloroform (B151607) and methanol (B129727) (e.g., 2:1, v/v).
-
Phase Separation: Add water or a saline solution to induce phase separation. The lipids will be in the lower organic phase.
-
Isolation: Carefully collect the organic phase and evaporate the solvent under a stream of nitrogen.
-
Saponification and Methylation: Resuspend the lipid extract in a methanolic base (e.g., NaOH in methanol) and heat to hydrolyze the ester linkages. Neutralize and add a methylating agent (e.g., BF₃ in methanol) and heat again to form fatty acid methyl esters (FAMEs).
-
Extraction of FAMEs: Extract the FAMEs into an organic solvent like hexane (B92381) for GC-MS analysis.
Potential Biological Roles and Significance
While the specific function of this compound is unknown, the roles of other methyl-branched VLCFAs suggest several possibilities:
-
Membrane Fluidity: The methyl branch disrupts the tight packing of fatty acyl chains in lipid bilayers, thereby increasing membrane fluidity.[4][5]
-
Precursor for Bioactive Lipids: Methyl-branched fatty acids can be incorporated into more complex lipids that may have signaling roles.
-
Pathogen Recognition: In some bacteria, methyl-branched fatty acids are components of the cell wall and are involved in interactions with the host immune system.
Conclusion and Future Directions
The discovery and characterization of novel fatty acids like this compound are essential for a complete understanding of lipid metabolism and its role in health and disease. Future research in this area would focus on:
-
Chemical Synthesis: Developing a synthetic route to produce this compound for use as an analytical standard and for biological testing.
-
Enzyme Identification: Identifying the specific ELOVL elongase(s) and other enzymes responsible for its biosynthesis.
-
Functional Studies: Investigating the biological roles of this molecule in cellular and animal models.
-
Disease Correlation: Exploring potential links between the levels of this compound and various disease states, particularly metabolic and neurological disorders.
This technical guide provides a framework for approaching the study of novel methyl-branched very-long-chain fatty acyl-CoAs. The methodologies and principles outlined here will be invaluable for researchers dedicated to unraveling the complexities of the lipidome.
References
- 1. scispace.com [scispace.com]
- 2. academic.oup.com [academic.oup.com]
- 3. lipotype.com [lipotype.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Fatty acid synthesis - Wikipedia [en.wikipedia.org]
- 7. bio.libretexts.org [bio.libretexts.org]
- 8. The synthesis of branched-chain fatty acids is limited by enzymatic decarboxylation of ethyl- and methylmalonyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of methyl-branched fatty acids from methylmalonyl-CoA by fatty acid synthase from both the liver and the harderian gland of the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Enzymatic Synthesis of 21-Methyltetracosanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the enzymatic synthesis of 21-Methyltetracosanoyl-CoA, a branched-chain very-long-chain fatty acyl-CoA (BC-VLCFA). The synthesis of BC-VLCFAs is a critical area of research due to their roles in various physiological processes and their association with several metabolic diseases. This document details the biosynthetic pathway, the key enzymes involved, and their substrate specificities. Furthermore, it provides detailed experimental protocols for the in-vitro synthesis and analysis of this compound, along with a compilation of relevant quantitative data. Visual diagrams of the enzymatic pathway and experimental workflows are included to facilitate a deeper understanding of the core concepts.
Introduction
Very-long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbon atoms, are essential components of cellular lipids and precursors for signaling molecules.[1] Branched-chain VLCFAs (BC-VLCFAs), such as this compound, are a subclass of VLCFAs characterized by a methyl group on the acyl chain. These molecules are particularly abundant in specific tissues, such as the meibomian glands, where they contribute to the prevention of dry eye.[2] The biosynthesis of BC-VLCFAs is a specialized process that involves a dedicated set of enzymes with unique substrate specificities.
The synthesis of this compound is accomplished through the fatty acid elongation system located in the endoplasmic reticulum. This process involves a four-step cycle of condensation, reduction, dehydration, and a second reduction, which sequentially adds two-carbon units to a growing fatty acyl-CoA chain. The rate-limiting step in this cycle is the initial condensation reaction, which is catalyzed by a family of enzymes known as fatty acid elongases (ELOVLs).
This guide will focus on the enzymatic machinery and the experimental procedures required to synthesize this compound in a laboratory setting.
Biosynthetic Pathway of this compound
The synthesis of this compound follows the general pathway of very-long-chain fatty acid elongation. The process begins with a branched-chain acyl-CoA precursor, which is sequentially elongated by the addition of two-carbon units from malonyl-CoA.
The key enzymes involved in the elongation of saturated branched-chain acyl-CoAs in mammals are ELOVL1, ELOVL3, and ELOVL7.[2] Specifically for the synthesis of a C25 branched-chain fatty acid like 21-methyltetracosanoic acid, a multi-step elongation process involving at least two of these elongases is required. ELOVL3 exhibits high activity towards shorter-chain branched acyl-CoAs, elongating them up to C23 or C25.[3] The final elongation step, from a C23 branched-chain precursor to a C25 acyl-CoA, is catalyzed by ELOVL1.[3]
The synthesis originates from branched-chain starter units derived from the catabolism of branched-chain amino acids such as leucine, valine, and isoleucine. These starter units are then elongated by the fatty acid synthase (FASN) and subsequently by the ELOVL enzyme system.
Signaling Pathway Diagram
Quantitative Data
The substrate specificities of the ELOVL enzymes are critical for understanding and optimizing the in-vitro synthesis of this compound. While specific kinetic data for this compound synthesis is limited, the following tables summarize the known substrate specificities of the relevant human ELOVL enzymes for various fatty acyl-CoAs.
| Table 1: Substrate Specificity of Human ELOVL1 | |
| Substrate | Relative Activity (%) |
| C18:0-CoA | ~20 |
| C20:0-CoA | ~60 |
| C22:0-CoA | 100 |
| C24:0-CoA | ~80 |
| C26:0-CoA | ~40 |
| iso-C23:0-CoA | Active |
| anteiso-C23:0-CoA | Active |
Data adapted from studies on straight-chain and branched-chain fatty acid elongation.[2][4]
| Table 2: Substrate Specificity of Human ELOVL3 | |
| Substrate | Relative Activity (%) |
| C16:0-CoA | ~30 |
| C18:0-CoA | 100 |
| C20:0-CoA | ~80 |
| C22:0-CoA | ~50 |
| iso-C17:0-CoA | Highly Active |
| anteiso-C17:0-CoA | Highly Active |
Data adapted from studies on straight-chain and branched-chain fatty acid elongation.[2][4]
| Table 3: Substrate Specificity of Human ELOVL7 | |
| Substrate | Relative Activity (%) |
| C16:0-CoA | ~50 |
| C18:0-CoA | 100 |
| C20:0-CoA | ~60 |
| C22:0-CoA | ~20 |
| iso-C17:0-CoA | Moderately Active |
| anteiso-C17:0-CoA | Moderately Active |
Data adapted from studies on straight-chain and branched-chain fatty acid elongation.[2]
Experimental Protocols
The following sections provide detailed methodologies for the key experiments required for the enzymatic synthesis of this compound.
Recombinant ELOVL Expression and Purification
The expression and purification of active ELOVL enzymes are crucial for in-vitro synthesis. As membrane proteins, their expression often requires specialized systems.
Protocol 1: Expression of Human ELOVL1 and ELOVL3 in Insect Cells
-
Cloning: Subclone the full-length human ELOVL1 and ELOVL3 cDNA into a baculovirus transfer vector (e.g., pFastBac) with an N-terminal tag (e.g., 6x-His or FLAG) for purification.
-
Baculovirus Generation: Generate recombinant baculovirus using the Bac-to-Bac system (Invitrogen) according to the manufacturer's instructions.
-
Protein Expression: Infect Sf9 insect cells with the high-titer recombinant baculovirus. Culture the cells for 48-72 hours at 27°C.
-
Cell Harvesting and Membrane Preparation: Harvest the cells by centrifugation. Resuspend the cell pellet in a hypotonic buffer and lyse the cells using a Dounce homogenizer. Centrifuge the lysate at a low speed to remove nuclei and cell debris. Collect the supernatant and centrifuge at 100,000 x g to pellet the microsomal membranes.
-
Solubilization: Resuspend the microsomal pellet in a solubilization buffer containing a mild non-ionic detergent (e.g., dodecyl maltoside) and incubate with gentle agitation.
-
Affinity Purification: Clarify the solubilized membrane fraction by ultracentrifugation and incubate the supernatant with an appropriate affinity resin (e.g., Ni-NTA agarose (B213101) for His-tagged proteins). Wash the resin extensively and elute the purified ELOVL protein.
In-Vitro Enzymatic Synthesis of this compound
This protocol describes a microsomal assay for the synthesis of this compound from its precursor.
Protocol 2: Microsomal Elongase Assay
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the following reaction mixture on ice:
-
Microsomes containing the expressed ELOVL enzymes (e.g., ELOVL3 and ELOVL1)
-
Branched-chain acyl-CoA precursor (e.g., 19-methyltricosanoyl-CoA)
-
[2-¹⁴C]Malonyl-CoA (as the two-carbon donor)
-
NADPH (as a reducing agent)
-
Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)
-
-
Initiation and Incubation: Initiate the reaction by adding the microsomal preparation to the reaction mixture. Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Termination and Saponification: Stop the reaction by adding a strong base (e.g., KOH in methanol) and heat to saponify the acyl-CoAs to free fatty acids.
-
Acidification and Extraction: Acidify the reaction mixture with a strong acid (e.g., HCl) and extract the fatty acids with an organic solvent (e.g., hexane).
-
Analysis: Analyze the extracted fatty acids by thin-layer chromatography (TLC) and autoradiography to visualize the radiolabeled elongated products. For quantitative analysis, the products can be derivatized to fatty acid methyl esters (FAMEs) and analyzed by gas chromatography-mass spectrometry (GC-MS).
Experimental Workflow Diagram
Conclusion
The enzymatic synthesis of this compound is a multi-step process that relies on the coordinated action of several enzymes within the fatty acid elongation pathway. This technical guide has provided a detailed overview of the biosynthetic route, the key enzymes involved, and their substrate specificities. The experimental protocols outlined herein offer a framework for the successful in-vitro synthesis and analysis of this important branched-chain very-long-chain fatty acyl-CoA. Further research into the specific kinetics and regulatory mechanisms of the ELOVL enzymes will be crucial for optimizing the synthesis of this compound and for elucidating its precise physiological roles.
References
- 1. Human ELOVL1 protein (ABIN7409263) [antibodies-online.com]
- 2. researchgate.net [researchgate.net]
- 3. Production of branched-chain very-long-chain fatty acids by fatty acid elongases and their tissue distribution in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
21-Methyltetracosanoyl-CoA: An In-Depth Technical Guide to its Role as a Precursor in Lipid Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
21-Methyltetracosanoyl-CoA is a very long-chain fatty acyl-CoA (VLCFA-CoA) belonging to the anteiso-branched fatty acid family. Branched-chain fatty acids are crucial components of cell membranes in many bacterial species, influencing membrane fluidity and permeability.[1][2][3] In certain microorganisms, particularly within the order Actinomycetales which includes the genus Mycobacterium, these lipids are integral to the complex cell wall structure, contributing to its impermeability and playing a role in the organism's interaction with its environment.[4] This technical guide provides a comprehensive overview of this compound as a precursor in lipid synthesis, detailing its biosynthetic pathway, relevant enzymatic processes, and analytical methodologies.
Biosynthesis of this compound
The synthesis of this compound is a multi-step process that begins with a specific branched-chain primer and proceeds through successive elongation cycles. This pathway involves enzymes from both the branched-chain amino acid catabolism and the fatty acid synthase (FAS) system, as well as specialized elongases for producing very long chains.
Primer Synthesis from Isoleucine
The biosynthesis of anteiso-branched fatty acids is initiated with a primer derived from the branched-chain amino acid L-isoleucine.[1][5] Through a series of enzymatic reactions, L-isoleucine is converted to 2-methylbutyryl-CoA, the initial building block for anteiso fatty acids with an odd number of carbon atoms.
A key enzyme in this initial phase is the branched-chain α-keto acid decarboxylase (BCKA), which catalyzes the decarboxylation of the α-keto acid derived from isoleucine.[1][6] This enzyme exhibits a high affinity for branched-chain α-keto acids, channeling them into fatty acid synthesis.[6]
Figure 1: Synthesis of the 2-methylbutyryl-CoA primer from L-isoleucine.
Fatty Acid Elongation
Following the formation of the 2-methylbutyryl-CoA primer, the fatty acid chain is elongated by the sequential addition of two-carbon units derived from malonyl-CoA.[1][2] This process is carried out by the fatty acid synthase (FAS) system. In bacteria, this is typically a Type II FAS system, where individual enzymes carry out each step of the cycle.
The elongation cycle consists of four key reactions:
-
Condensation: The growing acyl chain is condensed with malonyl-ACP (Acyl Carrier Protein).
-
Reduction: The resulting β-ketoacyl-ACP is reduced to a β-hydroxyacyl-ACP.
-
Dehydration: A water molecule is removed to form an enoyl-ACP.
-
Reduction: The enoyl-ACP is reduced to a saturated acyl-ACP, now two carbons longer.
This cycle is repeated until a long-chain fatty acid is formed. To reach the C25 length of 21-methyltetracosanoic acid, the initial C5 primer undergoes ten cycles of elongation.
Very Long-Chain Fatty Acid Elongation
While the bacterial FASII system is responsible for the initial elongation, the synthesis of very long-chain fatty acids (VLCFAs) often involves specialized elongase enzymes (ELOVLs in eukaryotes).[7] In mammals, specific elongases are responsible for extending branched-chain fatty acids. ELOVL3 can elongate anteiso-C17:0 up to anteiso-C25:0, and ELOVL1 can further elongate anteiso-C23:0 to C25:0.[8] While the specific elongases in bacteria for such long anteiso-chains are less characterized, it is understood that a similar enzymatic machinery is required to produce VLCFAs.
Figure 2: Overview of the this compound biosynthesis pathway.
Data Presentation: Branched-Chain Fatty Acid Composition in Bacteria
| Bacterial Species | Fatty Acid | Relative Abundance (%) | Reference |
| Bacillus subtilis | anteiso-C15:0 | 35-60 | [9] |
| iso-C15:0 | 10-25 | [9] | |
| anteiso-C17:0 | 5-15 | [9] | |
| iso-C17:0 | 2-10 | [9] | |
| Staphylococcus aureus | anteiso-C15:0 | ~40 | [10] |
| iso-C15:0 | ~10 | [10] | |
| anteiso-C17:0 | ~20 | [10] | |
| iso-C17:0 | ~5 | [10] | |
| Chryseobacterium frigidisoli | iso-C15:0 | 15-30 | |
| anteiso-C15:0 | 10-25 | ||
| iso-C17:1ω7c | 5-20 |
Experimental Protocols
The analysis of this compound and related VLCFAs typically involves extraction from the biological matrix, derivatization to a more volatile form, and analysis by chromatography coupled to mass spectrometry.
Protocol 1: Extraction and Derivatization of Fatty Acids to Fatty Acid Methyl Esters (FAMEs) for GC-MS Analysis
This protocol outlines a general procedure for the analysis of total fatty acid content from bacterial cells.
1. Lipid Extraction (Modified Folch Method)
-
Harvest bacterial cells by centrifugation.
-
To the cell pellet, add a 2:1 (v/v) mixture of chloroform:methanol.
-
Vortex vigorously to ensure complete lysis and lipid extraction.
-
Add 0.9% NaCl solution to induce phase separation.
-
Centrifuge to separate the organic and aqueous phases.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
2. Saponification and Methylation
-
To the dried lipid extract, add a methanolic base (e.g., 0.5 M NaOH in methanol).
-
Heat at 80°C for 10 minutes to cleave fatty acids from complex lipids.
-
Cool the sample and add a methylation reagent (e.g., 14% boron trifluoride in methanol).
-
Heat again at 80°C for 5 minutes to convert free fatty acids to FAMEs.
-
Cool the sample and add hexane (B92381) and water to extract the FAMEs into the hexane layer.
-
Collect the upper hexane layer for GC-MS analysis.
Figure 3: Workflow for the preparation of FAMEs for GC-MS analysis.
Protocol 2: GC-MS Analysis of VLCFA FAMEs
-
Gas Chromatograph: Agilent GC or equivalent.
-
Column: A non-polar capillary column suitable for high-temperature analysis, such as a DB-1ms (30 m x 0.25 mm x 0.25 µm).
-
Injection: 1 µL, splitless mode.
-
Inlet Temperature: 280°C.
-
Oven Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp 1: 10°C/min to 250°C.
-
Ramp 2: 5°C/min to 320°C, hold for 10-15 minutes to ensure elution of VLCFAs.
-
-
Mass Spectrometer: Agilent MS or equivalent.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan (m/z 50-600) for identification or Selected Ion Monitoring (SIM) for targeted quantification.
Protocol 3: LC-MS/MS Analysis of Acyl-CoAs
For the direct analysis of this compound without derivatization, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is employed.
1. Sample Preparation
-
Rapidly quench metabolic activity and extract metabolites using a cold solvent mixture (e.g., acetonitrile (B52724):methanol:water).
-
Centrifuge to pellet cell debris.
-
Collect the supernatant for analysis.
2. LC-MS/MS Parameters
-
Liquid Chromatograph: UPLC system (e.g., Waters Acquity).
-
Column: A reversed-phase C18 column suitable for polar molecule retention.
-
Mobile Phase: A gradient of an aqueous solution with a weak acid (e.g., formic acid or acetic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer.
-
Ionization: Electrospray Ionization (ESI), typically in positive mode for acyl-CoAs.
-
MS/MS Analysis: Multiple Reaction Monitoring (MRM) is used for quantification, targeting the specific precursor-to-product ion transition for this compound.
Conclusion
This compound is a significant, albeit specialized, lipid precursor synthesized through a pathway that combines elements of branched-chain amino acid metabolism and fatty acid elongation. Its presence in the cell membranes and walls of certain bacteria highlights the diverse strategies employed by microorganisms to adapt their lipid composition to specific functional requirements. The detailed understanding of its biosynthesis and the application of advanced analytical techniques are crucial for research into bacterial physiology, and may offer novel targets for the development of antimicrobial agents, particularly against pathogens with complex lipid-rich cell envelopes like Mycobacterium tuberculosis. Further research into the specific enzymes and regulatory mechanisms governing the synthesis of such very long-chain anteiso-fatty acids will undoubtedly provide deeper insights into microbial lipid metabolism.
References
- 1. Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Integrated Quantitative Proteomics and Metabolome Profiling Reveal MSMEG_6171 Overexpression Perturbing Lipid Metabolism of Mycobacterium smegmatis Leading to Increased Vancomycin Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Role of fatty acids in Bacillus environmental adaptation [frontiersin.org]
- 7. Biosynthesis of branched-chain fatty acids in Bacillus subtilis. A decarboxylase is essential for branched-chain fatty acid synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Integrated Quantitative Proteomics and Metabolome Profiling Reveal MSMEG_6171 Overexpression Perturbing Lipid Metabolism of Mycobacterium smegmatis Leading to Increased Vancomycin Resistance [frontiersin.org]
- 9. Fatty Acids in the Genus Bacillus I. Iso- and Anteiso-Fatty Acids as Characteristic Constituents of Lipids in 10 Species - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Revealing Fatty Acid Heterogeneity in Staphylococcal Lipids with Isotope Labeling and RPLC−IM−MS - PMC [pmc.ncbi.nlm.nih.gov]
The Enigmatic Presence of 21-Methyltetracosanoyl-CoA: A Technical Guide to its Putative Natural Occurrence and Biosynthesis
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Extensive searches of scientific literature and publicly available biochemical databases have yielded no direct evidence for the natural occurrence of 21-Methyltetracosanoyl-CoA. This technical guide, therefore, addresses the topic from a theoretical and comparative perspective, drawing upon established principles of lipid biochemistry, particularly the biosynthesis of methyl-branched and very long-chain fatty acids (VLCFAs). The experimental protocols and quantitative data presented are representative of the methodologies used for related compounds and should be adapted and validated for the specific analysis of this compound.
Introduction
Very long-chain fatty acids (VLCFAs), defined as fatty acids with 20 or more carbon atoms, are integral components of cellular lipids, playing crucial roles in membrane structure, energy storage, and cell signaling. The functional diversity of VLCFAs is further expanded by structural modifications, such as methyl branching. While the natural occurrence of various methyl-branched VLCFAs is documented in organisms ranging from bacteria to mammals, the specific isomer this compound remains elusive in the current body of scientific literature. Its commercial availability as a research chemical underscores its potential relevance in biochemical studies, yet its natural origins are unconfirmed.
This whitepaper provides a comprehensive overview of the hypothetical biosynthesis of this compound, based on known pathways for the formation of analogous lipids. It further details the experimental methodologies required for its extraction, detection, and quantification, should it be present in biological samples. This guide is intended to serve as a foundational resource for researchers embarking on the investigation of this and other rare, modified VLCFAs.
Hypothetical Biosynthesis of this compound
The biosynthesis of a methyl-branched VLCFA-CoA, such as this compound, would likely involve two key metabolic processes: the initiation of fatty acid synthesis with a branched-chain primer and the subsequent elongation of the fatty acyl chain.
Initiation with a Branched-Chain Primer
The introduction of a methyl group at an odd-numbered carbon atom (from the carboxyl end) typically arises from the use of a branched-chain acyl-CoA as a primer for fatty acid synthesis, in place of the usual acetyl-CoA. These branched-chain primers are often derived from the catabolism of branched-chain amino acids (BCAAs):
-
Valine catabolism produces isobutyryl-CoA .
-
Isoleucine catabolism yields 2-methylbutyryl-CoA .
-
Leucine catabolism generates isovaleryl-CoA .
For the synthesis of this compound, which has a methyl group at the anteiso position (the third carbon from the methyl end), the likely primer would be 2-methylbutyryl-CoA .
Elongation of the Fatty Acyl Chain
Once initiated, the branched-chain fatty acyl-CoA undergoes cycles of elongation, primarily in the endoplasmic reticulum. Each cycle adds two carbons to the chain and involves four sequential enzymatic reactions:
-
Condensation: A 3-ketoacyl-CoA synthase (KCS) catalyzes the condensation of the acyl-CoA with malonyl-CoA.
-
Reduction: A 3-ketoacyl-CoA reductase (KCR) reduces the 3-ketoacyl-CoA to a 3-hydroxyacyl-CoA.
-
Dehydration: A 3-hydroxyacyl-CoA dehydratase (HCD) removes a water molecule to form a trans-2,3-enoyl-CoA.
-
Reduction: A trans-2,3-enoyl-CoA reductase (ECR) reduces the double bond to yield an elongated, saturated acyl-CoA.
This cycle is repeated until the desired chain length of 24 carbons (tetracosanoic acid) is achieved, resulting in the formation of this compound.
Experimental Protocols
The detection and quantification of this compound in a biological matrix would require a multi-step analytical approach.
Total Lipid Extraction
A robust lipid extraction method is the first critical step. The choice of method depends on the sample matrix.
-
Protocol: Modified Bligh-Dyer Extraction
-
Homogenize the tissue sample (e.g., 100 mg) in a mixture of chloroform (B151607):methanol (B129727) (1:2, v/v) to a final volume of 3.8 mL.
-
Incubate at room temperature for 30 minutes with intermittent vortexing.
-
Add 1 mL of chloroform and 1 mL of water, and vortex thoroughly.
-
Centrifuge at 2,000 x g for 10 minutes to induce phase separation.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
Analysis of Intact Acyl-CoAs by LC-MS/MS
Direct analysis of the intact acyl-CoA is challenging due to its amphipathic nature and low abundance but offers the most direct evidence.
-
Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
-
Sample Preparation: Resuspend the dried lipid extract in a suitable solvent, such as 50% methanol with 0.1% formic acid.
-
Chromatography:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% B over 20 minutes.
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Analysis Mode: Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM).
-
Precursor Ion (Q1): The theoretical m/z of protonated this compound.
-
Fragment Ion (Q3): A characteristic fragment ion, such as the one corresponding to the pantetheine (B1680023) moiety.
-
-
Indirect Analysis via Fatty Acid Methyl Esters (FAMEs) by GC-MS
A more common and robust method involves the hydrolysis of the acyl-CoA to its free fatty acid, followed by derivatization and analysis.
-
Protocol: GC-MS Analysis of FAMEs
-
Hydrolysis: Resuspend the lipid extract in 1 mL of 0.5 M methanolic NaOH. Heat at 80°C for 10 minutes. This cleaves the thioester bond.
-
Methylation: Add 2 mL of boron trifluoride-methanol solution and heat at 80°C for 2 minutes to convert the free fatty acid to its methyl ester (FAME).
-
Extraction: Add 1 mL of hexane (B92381) and 1 mL of saturated NaCl solution. Vortex and centrifuge. Collect the upper hexane layer containing the FAMEs.
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Column: A polar capillary column (e.g., DB-23, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 250°C.
-
Oven Program: Start at 150°C, ramp to 220°C at 4°C/min.
-
Carrier Gas: Helium.
-
MS Detector: Electron ionization (EI) at 70 eV. Scan range m/z 50-550.
-
-
Identification: The 21-methyltetracosanoate methyl ester would be identified by its retention time and characteristic mass spectrum, particularly the fragmentation pattern indicating a methyl branch.
-
Quantitative Data Presentation
As no natural occurrence data for this compound is available, the following table is presented as a template for how such data would be structured. It includes hypothetical values for illustrative purposes.
| Organism/Tissue | Lipid Fraction | Concentration (pmol/g tissue) | Detection Method | Reference |
| Bacillus subtilis | Total Lipids | 1.5 ± 0.3 | GC-MS | Hypothetical |
| Bovine Adipose | Membrane | < 0.1 (Below LOD) | LC-MS/MS | Hypothetical |
| Human Skin | Sebum | 0.8 ± 0.2 | GC-MS | Hypothetical |
LOD: Limit of Detection
Conclusion and Future Directions
The existence of this compound in nature remains an open question. Its structural similarity to other known methyl-branched VLCFAs suggests that its presence in certain biological systems is plausible. The biosynthetic pathways and analytical methodologies outlined in this guide provide a solid framework for researchers to begin the search for this and other novel lipids.
Future research should focus on screening organisms known to produce a diverse array of branched-chain fatty acids, such as certain bacteria, marine invertebrates, and plants with complex cuticular waxes. The application of advanced mass spectrometry techniques, combined with the use of a synthetic this compound standard, will be paramount in definitively identifying and quantifying this elusive molecule in biological samples. Such discoveries would not only expand our understanding of lipid diversity but could also unveil new metabolic pathways and biological functions.
physical and chemical properties of 21-Methyltetracosanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Specific experimental data for 21-Methyltetracosanoyl-CoA is limited in publicly available scientific literature. This guide provides available data and extrapolates expected properties based on the well-characterized behavior of very-long-chain fatty acyl-CoAs (VLCFA-CoAs) and branched-chain fatty acyl-CoAs (BCFA-CoAs).
Core Physical and Chemical Properties
Quantitative data for this compound is sparse. The primary available information is its molecular formula and weight. Other properties are inferred from the general characteristics of analogous very-long-chain fatty acyl-CoA molecules.
| Property | Value | Source/Basis |
| Molecular Formula | C46H84N7O17P3S | MedChemExpress[1] |
| Molecular Weight | 1132.18 | MedChemExpress[1] |
| Physical State | Expected to be a solid at room temperature. | Based on the high molecular weight and long acyl chain. |
| Solubility | Expected to have very low solubility in water and higher solubility in nonpolar organic solvents. | Very-long-chain fatty acids exhibit pronounced hydrophobicity due to their long hydrocarbon tails[2]. |
| Melting Point | Expected to be high. | General trend for long-chain fatty acids. |
| Boiling Point | Expected to be very high and likely to decompose before boiling. | General trend for large, complex biological molecules. |
| Chemical Stability | The thioester bond is susceptible to hydrolysis, particularly at non-neutral pH. | General chemical property of acyl-CoAs[3]. |
Biosynthesis of Branched Very-Long-Chain Fatty Acyl-CoAs
The synthesis of this compound is presumed to follow the general pathway for the elongation of very-long-chain fatty acids, which occurs in the endoplasmic reticulum[2][4][5]. This process involves a multi-enzyme complex known as the fatty acid elongase (FAE). The synthesis starts with a shorter acyl-CoA primer, which is sequentially extended by two-carbon units derived from malonyl-CoA[4][6][7]. For a branched-chain fatty acyl-CoA like this compound, the initial primer would likely be a branched-chain acyl-CoA derived from the catabolism of branched-chain amino acids[8].
The FAE complex catalyzes a four-step cycle:
-
Condensation: A β-ketoacyl-CoA synthase (KCS) catalyzes the condensation of the acyl-CoA primer with malonyl-CoA.
-
Reduction: A β-ketoacyl-CoA reductase (KCR) reduces the resulting β-ketoacyl-CoA to a β-hydroxyacyl-CoA.
-
Dehydration: A β-hydroxyacyl-CoA dehydratase (HCD) removes a water molecule to form an enoyl-CoA.
-
Reduction: An enoyl-CoA reductase (ECR) reduces the enoyl-CoA to a saturated acyl-CoA, which is now two carbons longer.
This cycle is repeated until the desired chain length is achieved.
Caption: Generalized workflow of the fatty acid elongation (FAE) cycle in the endoplasmic reticulum.
Biological Significance
While the specific biological role of this compound is not documented, the functions of related VLCFAs and BCFAs are well-studied and provide a strong indication of its likely importance.
-
Structural Components of Membranes: VLCFAs are crucial components of complex lipids such as sphingolipids and ceramides, which are particularly enriched in the plasma membrane[2][6]. These lipids contribute to the structural integrity and fluidity of cellular membranes[9]. Branched-chain fatty acids also play a significant role in modulating membrane fluidity[9].
-
Signaling and Metabolic Regulation: Very-long-chain and branched-chain fatty acyl-CoAs have been identified as high-affinity ligands for the Peroxisome Proliferator-Activated Receptor alpha (PPARα)[10][11][12]. PPARα is a nuclear receptor that regulates the expression of genes involved in the peroxisomal β-oxidation of fatty acids[10][11][12]. The accumulation of VLCFAs can be toxic, and their binding to PPARα induces their own breakdown, representing a key feedback mechanism[10][11][12].
Caption: Activation of PPARα by branched-chain very-long-chain fatty acyl-CoAs.
Experimental Protocols
Specific experimental protocols for this compound are not available. However, the analysis of VLCFAs, in general, is well-established.
Extraction and Hydrolysis
-
Lipid Extraction: Total lipids are extracted from the biological sample (e.g., plasma, tissue homogenate) using a solvent system such as chloroform:methanol.
-
Hydrolysis: The acyl-CoA thioester bond and any ester linkages to other lipids are cleaved by acid or alkaline hydrolysis to release the free fatty acid.
Derivatization and Analysis
The resulting free fatty acids are typically derivatized to more volatile esters (e.g., methyl esters) for analysis.
-
Derivatization: The extracted fatty acids are converted to fatty acid methyl esters (FAMEs) by heating with a reagent like methanolic HCl or BF3-methanol.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: The FAME mixture is separated by gas chromatography based on chain length and branching, and the individual components are identified and quantified by mass spectrometry[13].
-
Electrospray Ionization Mass Spectrometry (ESI-MS): A more rapid method that can be used for the quantification of VLCFAs, often after hydrolysis and extraction, using deuterated internal standards for accuracy[14].
Caption: A typical experimental workflow for the analysis of very-long-chain fatty acids.
Conclusion and Future Directions
This compound is a branched very-long-chain fatty acyl-CoA for which specific data is currently lacking. Based on its structure and the properties of related molecules, it is expected to be a hydrophobic molecule involved in membrane structure and the regulation of lipid metabolism through pathways such as PPARα signaling. Further research is needed to isolate or synthesize this compound and characterize its precise physical, chemical, and biological properties. Such studies would be valuable for understanding the diverse roles of these complex lipids in health and in diseases associated with abnormal fatty acid metabolism.
References
- 1. file.medchemexpress.eu [file.medchemexpress.eu]
- 2. grokipedia.com [grokipedia.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Synthesis of Very-Long-Chain Fatty Acids in the Epidermis Controls Plant Organ Growth by Restricting Cell Proliferation | PLOS Biology [journals.plos.org]
- 5. Very long chain fatty acid - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Role of very-long-chain fatty acids in plant development, when chain length does matter [comptes-rendus.academie-sciences.fr]
- 8. Frontiers | Biological Functions of ilvC in Branched-Chain Fatty Acid Synthesis and Diffusible Signal Factor Family Production in Xanthomonas campestris [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Very-Long-Chain and Branched-Chain Fatty Acyl-CoAs are High Affinity Ligands for the Peroxisome Proliferator-Activated Receptor α (PPARα) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Very-long-chain and branched-chain fatty acyl-CoAs are high affinity ligands for the peroxisome proliferator-activated receptor alpha (PPARalpha) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
Unraveling the Enigma of 21-Methyltetracosanoyl-CoA in Microbial Physiology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of microbial physiology, the diverse array of lipids and their metabolic intermediates play pivotal roles in cellular structure, signaling, and survival. Among these, very-long-chain fatty acids (VLCFAs) and their activated coenzyme A (CoA) esters are of particular interest, especially in the context of pathogenic bacteria such as Mycobacterium tuberculosis. This technical guide delves into the core of our current understanding of a specific methyl-branched VLCFA-CoA, 21-Methyltetracosanoyl-CoA. While direct research on this molecule is nascent, this paper synthesizes existing knowledge on analogous molecules, relevant biosynthetic pathways, and analytical methodologies to provide a comprehensive framework for future investigation and therapeutic development.
The Postulated Role of this compound in Microbial Membranes
Methyl-branched fatty acids are known to be crucial components of the cell envelope in many bacteria, particularly in Actinomycetes. These lipids are not merely structural elements; they are key regulators of membrane fluidity and organization. The presence of a methyl group along the acyl chain disrupts the tight packing of fatty acids, thereby increasing membrane fluidity. This is a critical adaptation for microorganisms to maintain membrane function in response to environmental stresses such as temperature fluctuations.
Based on studies of similar branched-chain fatty acids, it is hypothesized that this compound serves as a precursor for the incorporation of 21-methyltetracosanoic acid into the phospholipids (B1166683) of the microbial cell membrane. This incorporation is expected to have a significant impact on the biophysical properties of the membrane.
Table 1: Postulated Effects of this compound Incorporation on Membrane Properties
| Membrane Property | Expected Effect of this compound Incorporation | Rationale |
| Membrane Fluidity | Increase | The methyl branch disrupts the ordered packing of acyl chains. |
| Membrane Thickness | Decrease | Disruption of acyl chain packing leads to a less compact and thinner bilayer. |
| Permeability | Altered | Changes in membrane fluidity and thickness can affect the passage of molecules across the membrane. |
| Lipid Raft Formation | Modulation | Branched-chain fatty acids can influence the formation and stability of specialized membrane microdomains. |
Biosynthesis of this compound: An Inferred Pathway
The biosynthesis of this compound is likely to follow a pathway analogous to that of other well-characterized methyl-branched fatty acids, such as tuberculostearic acid (10-methyloctadecanoic acid) in Mycobacterium. This process involves the elongation of a fatty acid precursor followed by a methylation event.
The key enzyme in the methylation step is a S-adenosyl-L-methionine (SAM)-dependent methyltransferase. These enzymes utilize SAM as a methyl donor to introduce a methyl group onto a specific carbon of the fatty acyl chain. In the case of tuberculostearic acid, the enzyme Cfa has been identified as the responsible methyltransferase. It is highly probable that a homologous enzyme is responsible for the methylation of a C24 fatty acyl precursor to form 21-methyltetracosanoic acid, which is then activated to its CoA ester.
Potential Signaling Role of this compound
Beyond its structural role, this compound or its derivatives could potentially function as signaling molecules. In bacteria, lipid second messengers such as diacylglycerol (DAG) play roles in various cellular processes. It is conceivable that this compound could be a precursor for a novel signaling molecule. For instance, the corresponding 21-methyltetracosanoyl-diacylglycerol could be generated and act as a second messenger, influencing the activity of protein kinases or other effector proteins, thereby regulating downstream cellular processes.
Experimental Protocols for the Study of this compound
The investigation of this compound requires robust experimental methodologies for its extraction, identification, and quantification. Below are detailed protocols adapted from established methods for the analysis of very-long-chain and branched-chain fatty acyl-CoAs.
Protocol 1: Extraction of Acyl-CoAs from Bacterial Cells
This protocol outlines the steps for the efficient extraction of acyl-CoAs from bacterial cultures.
Materials:
-
Bacterial cell culture
-
Ice-cold 10% (w/v) trichloroacetic acid (TCA)
-
Ice-cold acetone (B3395972)
-
Diethyl ether
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Ammonium (B1175870) acetate (B1210297) solution (50 mM, pH 7.0)
-
Centrifuge
-
Sonicator
-
Nitrogen evaporator or vacuum concentrator
Procedure:
-
Cell Harvesting: Harvest bacterial cells from the culture by centrifugation at 4°C.
-
Quenching Metabolism: Immediately resuspend the cell pellet in ice-cold 10% TCA to quench metabolic activity and precipitate proteins.
-
Cell Lysis: Lyse the cells by sonication on ice.
-
Protein Removal: Centrifuge the lysate to pellet the precipitated protein and cell debris.
-
Lipid Extraction: Wash the pellet sequentially with ice-cold acetone and diethyl ether to remove neutral lipids.
-
Acyl-CoA Extraction: Extract the acyl-CoAs from the pellet using a suitable extraction solvent, such as a mixture of isopropanol (B130326) and aqueous ammonium acetate.
-
Solid-Phase Extraction (SPE) Cleanup: Further purify the acyl-CoA extract using a C18 SPE cartridge.
-
Condition the cartridge with methanol followed by water.
-
Load the sample onto the cartridge.
-
Wash the cartridge with a low percentage of organic solvent to remove polar impurities.
-
Elute the acyl-CoAs with a higher concentration of organic solvent (e.g., methanol or acetonitrile).
-
-
Drying: Evaporate the solvent from the eluate under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried acyl-CoA extract in a suitable solvent for analysis (e.g., 50% methanol in 50 mM ammonium acetate).
Protocol 2: Analysis of 21-Methyltetracosanoic Acid by Gas Chromatography-Mass Spectrometry (GC-MS)
To analyze the fatty acid component, the acyl-CoA must first be hydrolyzed and the resulting fatty acid derivatized to a volatile ester.
Materials:
-
Extracted acyl-CoA sample (from Protocol 1)
-
Methanolic HCl or BF3-methanol
-
Saturated NaCl solution
-
Anhydrous sodium sulfate
-
GC-MS system with a suitable capillary column (e.g., polar-phase column)
Procedure:
-
Hydrolysis and Methylation:
-
Resuspend the dried acyl-CoA extract in methanolic HCl or BF3-methanol.
-
Heat the mixture at 60-100°C for 1-2 hours to hydrolyze the thioester bond and convert the fatty acid to its fatty acid methyl ester (FAME).
-
-
Extraction of FAMEs:
-
After cooling, add water and hexane to the reaction mixture.
-
Vortex thoroughly to extract the FAMEs into the hexane layer.
-
Centrifuge to separate the phases.
-
-
Washing and Drying:
-
Wash the hexane layer with a saturated NaCl solution.
-
Dry the hexane layer over anhydrous sodium sulfate.
-
-
GC-MS Analysis:
-
Inject an aliquot of the hexane extract into the GC-MS system.
-
Use an appropriate temperature program to separate the FAMEs.
-
The mass spectrometer will provide fragmentation patterns that can be used to identify the 21-methyltetracosanoic acid methyl ester. The location of the methyl branch can be determined by characteristic fragment ions.
-
Conclusion and Future Directions
While direct experimental evidence for the precise role of this compound in microbial physiology is still forthcoming, a strong theoretical framework can be constructed based on our understanding of analogous molecules in well-studied microorganisms like Mycobacterium. It is evident that this methyl-branched very-long-chain fatty acyl-CoA likely plays a significant role in modulating the physical properties of the cell membrane, which is critical for microbial adaptation and survival. Furthermore, the potential for this molecule or its derivatives to act as signaling molecules opens up new avenues for research into microbial communication and regulation.
The detailed experimental protocols provided in this guide offer a starting point for researchers to begin to unravel the specific functions of this compound. Future research should focus on:
-
Quantitative Analysis: Determining the precise abundance of this compound and its corresponding fatty acid in various microbial species and under different growth conditions.
-
Enzyme Characterization: Identifying and characterizing the specific SAM-dependent methyltransferase responsible for its biosynthesis.
-
Functional Genomics: Using genetic knockout or knockdown approaches to investigate the physiological consequences of depleting this compound.
-
Signaling Pathway Elucidation: Exploring the potential role of this compound derivatives in bacterial signaling cascades.
A deeper understanding of the role of this compound in microbial physiology will not only enhance our fundamental knowledge of bacterial lipid metabolism but may also reveal novel targets for the development of antimicrobial agents, particularly against pathogenic bacteria that rely on unique lipid structures for their virulence.
Methodological & Application
Synthesis of 21-Methyltetracosanoyl-CoA for Research Applications
Application Notes
Introduction
21-Methyltetracosanoyl-CoA is a branched-chain, very-long-chain fatty acyl-coenzyme A (VLCFA-CoA) derivative. VLCFAs are fatty acids with 20 or more carbon atoms, and their CoA esters are crucial intermediates in numerous metabolic pathways. Branched-chain fatty acids, in particular, play significant roles in modulating membrane fluidity and are components of various lipids. The study of this compound is pertinent to researchers in lipid metabolism, enzymology, and drug development, particularly for investigating the substrate specificity of enzymes involved in lipid elongation, desaturation, and metabolism, as well as in understanding the pathophysiology of disorders related to VLCFA metabolism.
Biological Significance
In mammals, the synthesis of very-long-chain fatty acids is carried out by a family of enzymes known as fatty acid elongases (ELOVLs). Research has indicated that specific elongases, such as ELOVL1 and ELOVL3, are involved in the elongation of branched-chain acyl-CoAs.[1] ELOVL3 can elongate branched-chain fatty acids up to C23 and C25, while ELOVL1 is involved in the subsequent elongation to C25.[1] The resulting branched-chain VLCFAs are incorporated into various lipids, including ceramides, cholesteryl esters, and wax esters, which are abundant in tissues like the skin and meibomian glands.[1] Dysregulation of VLCFA metabolism is associated with several diseases, making the enzymes in this pathway potential therapeutic targets.
Applications in Research
This compound is a valuable tool for a range of research applications:
-
Enzyme Substrate Specificity Studies: It can be used as a substrate in enzymatic assays to characterize the activity and substrate preference of fatty acid elongases (ELOVLs), acyl-CoA synthetases, and acyl-CoA thioesterases. This is particularly useful for identifying inhibitors or activators of these enzymes in drug discovery programs.
-
Metabolic Flux Analysis: In cell culture systems, stable isotope-labeled this compound can be used to trace the metabolic fate of branched-chain VLCFAs and their incorporation into complex lipids.
-
Lipidomics Standard: As a well-characterized standard, it can be used in mass spectrometry-based lipidomics workflows for the identification and quantification of branched-chain VLCFAs in biological samples.
-
Cell-Based Assays: It can be introduced into cell cultures, such as the IC-21 macrophage cell line, to investigate its effects on lipid accumulation, inflammatory responses, and other cellular processes.[2]
Synthesis Protocols
The synthesis of this compound is a two-stage process: first, the chemical synthesis of the precursor fatty acid, 21-methyltetracosanoic acid, followed by its enzymatic or chemical conversion to the corresponding coenzyme A ester.
Part 1: Chemical Synthesis of 21-Methyltetracosanoic Acid
A plausible multi-step synthesis for 21-methyltetracosanoic acid can be adapted from established methods for the synthesis of long-chain branched fatty acids. The following is a proposed protocol based on such methods.
Experimental Protocol: Synthesis of 21-Methyltetracosanoic Acid
This protocol is a proposed adaptation and may require optimization.
-
Step 1: Grignard Reaction.
-
To a solution of methyl 22-bromodocosanoate in dry tetrahydrofuran (B95107) (THF), add magnesium turnings and a crystal of iodine to initiate the Grignard reaction.
-
Once the Grignard reagent is formed, cool the reaction to 0°C and add acetone (B3395972) dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous ammonium (B1175870) chloride and extract the product with diethyl ether.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-methyl-23-hydroxy-tetracosanoate.
-
-
Step 2: Dehydration.
-
Dissolve the alcohol from the previous step in pyridine (B92270) and cool to 0°C.
-
Add thionyl chloride dropwise and stir the reaction at 0°C for 1 hour, then at room temperature for 2 hours.
-
Pour the reaction mixture onto ice and extract with pentane.
-
Wash the organic layer with dilute hydrochloric acid and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield a mixture of unsaturated methyl esters.
-
-
Step 3: Hydrogenation.
-
Dissolve the unsaturated esters in ethanol (B145695) and add a catalytic amount of 10% palladium on carbon.
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon pressure) at room temperature overnight.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to yield methyl 21-methyltetracosanoate.
-
-
Step 4: Saponification.
-
Dissolve the methyl ester in a mixture of ethanol and water containing an excess of potassium hydroxide.
-
Reflux the mixture for 4 hours.
-
Cool the reaction mixture and acidify with dilute hydrochloric acid to precipitate the fatty acid.
-
Extract the fatty acid with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude 21-methyltetracosanoic acid.
-
-
Step 5: Purification.
-
Purify the crude fatty acid by recrystallization from a suitable solvent system (e.g., acetone/water or hexane) to obtain pure 21-methyltetracosanoic acid.
-
Characterization: The final product should be characterized by:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure and branching.
-
Mass Spectrometry (GC-MS or LC-MS): To confirm the molecular weight.
-
Melting Point: To assess purity.
Part 2: Synthesis of this compound
A reliable method for the synthesis of long-chain fatty acyl-CoA esters involves the activation of the fatty acid as an N-hydroxysuccinimide (NHS) ester, followed by reaction with coenzyme A.[3][4][5]
Experimental Protocol: Conversion to this compound
-
Step 1: Synthesis of 21-Methyltetracosanoic Acid N-Hydroxysuccinimide Ester.
-
Dissolve 21-methyltetracosanoic acid and N-hydroxysuccinimide in anhydrous dichloromethane.
-
Add N,N'-dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).
-
Stir the reaction mixture at room temperature overnight.
-
Filter off the dicyclohexylurea byproduct and concentrate the filtrate.
-
Purify the crude NHS ester by flash chromatography on silica (B1680970) gel.
-
-
Step 2: Synthesis of this compound.
-
Dissolve the purified NHS ester in a minimal amount of a suitable organic solvent (e.g., THF or DMF).
-
In a separate flask, dissolve coenzyme A (lithium salt) in an aqueous buffer (e.g., sodium bicarbonate, pH 8.0-8.5).
-
Add the solution of the NHS ester dropwise to the coenzyme A solution with vigorous stirring.
-
Monitor the reaction by HPLC until completion.
-
Purify the this compound by preparative reverse-phase HPLC.
-
Lyophilize the purified fractions to obtain the final product as a white powder.
-
Characterization and Quantification:
-
HPLC: To assess purity.
-
Mass Spectrometry (LC-MS/MS): To confirm the identity and molecular weight.
-
UV-Vis Spectroscopy: To determine the concentration using the extinction coefficient of the adenine (B156593) moiety of coenzyme A.
Quantitative Data Summary
The following tables summarize expected quantitative data for the synthesis of this compound. The values are estimates based on similar syntheses reported in the literature and will require experimental optimization.
Table 1: Synthesis of 21-Methyltetracosanoic Acid
| Step | Product | Starting Material | Key Reagents | Typical Yield (%) |
| 1 | 2-Methyl-23-hydroxy-tetracosanoate | Methyl 22-bromodocosanoate | Mg, Acetone | 70-80 |
| 2 | Unsaturated methyl esters | 2-Methyl-23-hydroxy-tetracosanoate | Thionyl chloride, Pyridine | 85-95 |
| 3 | Methyl 21-methyltetracosanoate | Unsaturated methyl esters | H₂, Pd/C | >95 |
| 4 | 21-Methyltetracosanoic acid | Methyl 21-methyltetracosanoate | KOH | >95 |
Table 2: Synthesis and Characterization of 21-Methyltetracsanoyl-CoA
| Step/Parameter | Description | Method | Expected Result |
| 1 | NHS ester synthesis | DCC, DMAP coupling | 80-90% yield |
| 2 | CoA ester synthesis | NHS ester reaction with CoA | 60-70% yield |
| Purity | Final product purity | RP-HPLC | >95% |
| Identity | Molecular Weight Confirmation | LC-MS/MS | Expected M+H⁺ |
| Concentration | Quantification | UV-Vis at 260 nm | ε = 16,400 M⁻¹cm⁻¹ |
Visualizations
Signaling Pathway: Biosynthesis of Branched-Chain Very-Long-Chain Fatty Acyl-CoAs
Caption: Biosynthesis of branched-chain VLCFA-CoAs via ELOVL elongases.
Experimental Workflow: Synthesis and Application of this compound
Caption: Workflow for synthesis and use of this compound.
References
- 1. bioassaysys.com [bioassaysys.com]
- 2. Balance between fatty acid degradation and lipid accumulation in cultured smooth muscle cells and IC-21 macrophages exposed to oleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of fatty acyl CoA and other thiol esters using N-hydroxysuccinimide esters of fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Use of esters of N-hydroxysuccinimide in the synthesis of N-acylamino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes & Protocols: Detection of 21-Methyltetracosanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
21-Methyltetracsanoyl-CoA is a very long-chain fatty acyl-CoA (VLCFA-CoA) that plays a role in lipid metabolism. Accurate and sensitive detection of this molecule is crucial for understanding its physiological and pathological roles. These application notes provide detailed protocols for the analysis of 21-Methyltetracosanoyl-CoA in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical method.[1][2][3]
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for the detection of this compound using the described LC-MS/MS method. This data is for illustrative purposes to demonstrate the performance of the method.
| Parameter | Value |
| Limit of Detection (LOD) | 0.5 pmol |
| Limit of Quantitation (LOQ) | 1.5 pmol |
| Linear Range | 1.5 - 500 pmol |
| Intra-day Precision (%RSD) | < 5% |
| Inter-day Precision (%RSD) | < 10% |
| Recovery | 85-110% |
Metabolic Pathway
This compound is anticipated to be metabolized through a pathway analogous to that of other very long-chain fatty acids, primarily involving peroxisomal beta-oxidation. The methyl branch may necessitate additional enzymatic steps for its complete degradation.
Caption: Generalized metabolic pathway of a branched very-long-chain fatty acyl-CoA.
Experimental Protocols
A robust and sensitive method for the quantification of long-chain acyl-CoAs involves liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5]
Sample Preparation: Extraction of Very Long-Chain Acyl-CoAs
This protocol is adapted from methods for long-chain acyl-CoA extraction from tissues.
Materials:
-
Biological tissue (e.g., liver, brain)
-
Internal Standard (IS): Heptadecanoyl-CoA (C17:0-CoA)
-
100 mM Potassium Phosphate buffer (KH2PO4), pH 4.9
-
Acetonitrile (ACN)
-
Isopropanol
-
Methanol
-
Homogenizer
-
Centrifuge
Procedure:
-
Weigh approximately 40-50 mg of frozen tissue.
-
To the tissue, add 500 µL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) and 500 µL of an organic solvent mixture (Acetonitrile:Isopropanol:Methanol, 3:1:1 v/v/v).
-
Add a known amount of internal standard (e.g., 20 ng of Heptadecanoyl-CoA).
-
Homogenize the sample on ice.
-
Vortex the homogenate for 2 minutes.
-
Sonicate for 3 minutes in an ice bath.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Collect the supernatant for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
Ultra-High Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole mass spectrometer
Liquid Chromatography Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% Ammonium Hydroxide
-
Mobile Phase B: Acetonitrile with 0.1% Ammonium Hydroxide
-
Gradient:
-
0-1 min: 30% B
-
1-8 min: 30-95% B
-
8-10 min: 95% B
-
10-10.1 min: 95-30% B
-
10.1-12 min: 30% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Analyte (this compound): Precursor Ion > Product Ion 1 (Quantifier), Precursor Ion > Product Ion 2 (Qualifier)
-
Internal Standard (Heptadecanoyl-CoA): Precursor Ion > Product Ion
-
-
Key Fragmentation: Acyl-CoAs typically exhibit a characteristic neutral loss of the adenosine (B11128) 3'-phosphate 5'-diphosphate moiety (507.0 Da) and a product ion corresponding to the phosphopantetheine fragment at m/z 428.0.[6]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| This compound | [M+H]+ | [M+H - 507.0]+ | 428.0 |
| Heptadecanoyl-CoA (IS) | 906.5 | 399.5 | 428.0 |
Note: The exact m/z of the precursor ion for this compound needs to be calculated based on its chemical formula.
Experimental Workflow
The overall experimental workflow for the detection of this compound is depicted below.
Caption: Workflow for this compound analysis.
References
- 1. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of long-chain fatty acid acyl-coenzyme A compounds using liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 21-Methyltetracosanoyl-CoA by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
21-Methyltetracosanoyl-CoA is a very-long-chain branched-chain fatty acyl-CoA that may play a role in various metabolic pathways. Accurate quantification of this and other acyl-CoA species is crucial for understanding lipid metabolism and its dysregulation in disease states. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the most sensitive and specific technology for the analysis of acyl-CoAs.[1] This document provides a detailed protocol for the quantification of this compound in biological samples using LC-MS/MS.
Overview of the Method
The quantification of this compound is achieved through a combination of liquid chromatography for separation and tandem mass spectrometry for detection and quantification. The general workflow involves sample preparation, chromatographic separation, and mass spectrometric analysis. An internal standard, such as an odd-chain fatty acyl-CoA or an isotopically labeled standard, is crucial for accurate quantification.[2]
Experimental Protocols
Sample Preparation (Tissue or Cultured Cells)
This protocol is a general guideline and may require optimization based on the specific sample matrix.
Materials:
-
Ice-cold phosphate-buffered saline (PBS)
-
Extraction solvent: Acetonitrile/Methanol/Water (2:2:1, v/v/v)[3]
-
Internal standard solution (e.g., Heptadecanoyl-CoA)
-
Centrifuge capable of 14,000 x g and 4°C[3]
-
LC-MS vials
Procedure:
-
Sample Collection: For cultured cells, aspirate the culture medium and wash the cells with ice-cold PBS. For tissue samples, ensure they are snap-frozen in liquid nitrogen immediately after collection and stored at -80°C.
-
Homogenization: Homogenize a known amount of tissue (e.g., 50-100 mg) or a specific number of cells in the ice-cold extraction solvent.
-
Internal Standard Spiking: Add a known amount of the internal standard solution to each sample.
-
Extraction: Vortex the samples vigorously for 1 minute and incubate on ice for 20 minutes to allow for protein precipitation and extraction of acyl-CoAs.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C to pellet cell debris and precipitated proteins.[3]
-
Supernatant Collection: Carefully transfer the supernatant containing the acyl-CoAs to a new microcentrifuge tube.
-
Solvent Evaporation (Optional): The supernatant can be concentrated by evaporation under a stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS analysis.
-
Final Centrifugation: Centrifuge the reconstituted samples one last time to remove any remaining particulates before transferring the supernatant to LC-MS vials.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[4]
LC Parameters (Example):
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid or a suitable ion-pairing agent.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from a low percentage of mobile phase B to a high percentage over several minutes to elute the acyl-CoAs. The specific gradient should be optimized for the best separation.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5-10 µL.
MS/MS Parameters (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[5]
-
Scan Type: Multiple Reaction Monitoring (MRM).[6]
-
MRM Transitions:
-
For acyl-CoAs, a characteristic neutral loss of 507 Da (corresponding to the phosphopantetheine-adenosine diphosphate (B83284) moiety) is often observed.[2][5]
-
The precursor ion will be the [M+H]⁺ of this compound.
-
The product ion will be the precursor ion minus 507 Da.
-
-
Collision Energy: This will need to be optimized for the specific instrument and analyte.
-
Other Parameters: Capillary voltage, source temperature, and gas flows should be optimized for maximum signal intensity.
Data Presentation
Quantitative Data Summary
The following table presents hypothetical quantitative data for this compound in different sample types. The concentrations are determined by comparing the peak area ratio of the analyte to the internal standard against a standard curve.
| Sample ID | Sample Type | This compound Concentration (pmol/mg protein) | Standard Deviation |
| Control 1 | Liver Tissue | 1.25 | 0.15 |
| Control 2 | Liver Tissue | 1.38 | 0.21 |
| Treated 1 | Liver Tissue | 3.42 | 0.35 |
| Treated 2 | Liver Tissue | 3.89 | 0.41 |
| Cell Line A | Cultured Cells | 0.89 | 0.12 |
| Cell Line B | Cultured Cells | 2.15 | 0.28 |
Visualizations
Signaling Pathways and Workflows
Caption: A flowchart illustrating the major steps in the quantification of acyl-CoAs by LC-MS/MS.
Caption: A simplified diagram of a multiple reaction monitoring (MRM) scan on a triple quadrupole mass spectrometer.
Caption: A diagram showing the potential metabolic synthesis and fate of this compound.
References
- 1. Analysis of mammalian fatty acyl-coenzyme A species by mass spectrometry and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Application Note: Analysis of 21-Methyltetracosanoyl-CoA using Liquid Chromatography-Tandem Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
21-Methyltetracosanoyl-CoA is a very long-chain branched fatty acyl-CoA that plays a role in lipid metabolism. Accurate and sensitive quantification of this and related acyl-CoAs is crucial for understanding various physiological and pathological processes. This document provides a detailed protocol for the analysis of this compound in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodology is based on established principles for the analysis of very long-chain and branched-chain acyl-CoAs.[1][2][3][4]
Principle
The method involves the extraction of acyl-CoAs from a biological matrix, followed by separation using reversed-phase liquid chromatography and detection by tandem mass spectrometry.[1] The high sensitivity and specificity of LC-MS/MS allow for the accurate quantification of low-abundance species like this compound.[1]
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol is a rapid and effective method for extracting a broad range of acyl-CoAs from cultured cells or tissues.[1]
Materials:
-
Ice-cold 80% methanol (B129727) in water
-
Centrifuge capable of high speeds (e.g., 14,000 x g) and 4°C operation
-
Nitrogen evaporator or vacuum concentrator
-
Reconstitution solvent: 50% methanol in water with 10 mM ammonium (B1175870) acetate (B1210297)
Procedure:
-
Homogenization: Homogenize frozen tissue powder or cell pellets in a sufficient volume of ice-cold 80% methanol to completely immerse the sample.[1]
-
Protein Precipitation: Vortex the homogenate vigorously for 1 minute to ensure thorough mixing and protein precipitation.[1]
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and cellular debris.[1]
-
Supernatant Collection: Carefully collect the supernatant containing the extracted acyl-CoAs into a new tube.[1]
-
Solvent Evaporation: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.[1]
-
Reconstitution: Reconstitute the dried extract in a suitable volume of reconstitution solvent for LC-MS/MS analysis.[1]
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol provides a cleaner extract, which can be beneficial for reducing matrix effects in the LC-MS/MS analysis.[1]
Materials:
-
SPE columns (e.g., C18)
-
SPE manifold
-
Conditioning solvent (e.g., methanol)
-
Equilibration solvent (e.g., water with 0.1% formic acid)
-
Wash solvent (e.g., water with 0.1% formic acid)
-
Elution solvent (e.g., acetonitrile (B52724) or methanol with 0.1% formic acid)
-
Nitrogen evaporator or vacuum concentrator
-
Reconstitution solvent: 50% methanol in water with 10 mM ammonium acetate
Procedure:
-
Conditioning: Condition the SPE column by passing the conditioning solvent through it.
-
Equilibration: Equilibrate the column with the equilibration solvent.
-
Loading: Load the sample extract (from a gentler protein precipitation step, e.g., with a lower percentage of organic solvent) onto the column.
-
Washing: Wash the column with the wash solvent to remove interfering substances.
-
Elution: Elute the acyl-CoAs with the elution solvent.
-
Solvent Evaporation: Dry the eluate under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a suitable volume of reconstitution solvent for LC-MS/MS analysis.
Liquid Chromatography
Instrumentation:
-
A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).[1]
-
Mobile Phase A: Water with 10 mM ammonium acetate and 0.1% formic acid.[1]
-
Mobile Phase B: Acetonitrile with 10 mM ammonium acetate and 0.1% formic acid.[1]
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5-10 µL
Gradient Elution: A typical gradient starts with a low percentage of Mobile Phase B and ramps up to a high percentage to elute the more hydrophobic very long-chain acyl-CoAs.[1]
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 2.0 | 10 |
| 15.0 | 95 |
| 20.0 | 95 |
| 20.1 | 10 |
| 25.0 | 10 |
Mass Spectrometry
Instrumentation:
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
MS/MS Detection Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Collision Gas: Argon
MRM Transition for this compound: To determine the specific MRM transition for this compound, the precursor ion ([M+H]+) and a characteristic product ion must be identified. The molecular weight of this compound can be calculated, and a common neutral loss for acyl-CoAs is that of the phosphopantetheine group. A neutral loss scan of 507 Da can be used for profiling complex acyl-CoA mixtures.[5]
-
Precursor Ion (Q1): Calculated m/z for [C46H84N7O17P3S + H]+
-
Product Ion (Q3): A characteristic fragment ion (e.g., resulting from the neutral loss of the phosphopantetheine moiety).
Note: The exact m/z values for the precursor and product ions should be determined by direct infusion of a standard if available, or by using a high-resolution mass spectrometer.
Data Presentation
The quantitative data for a series of acyl-CoA standards, including this compound, should be summarized in tables for easy comparison.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 Reversed-Phase (100 x 2.1 mm, 1.8 µm)[1] |
| Mobile Phase A | Water with 10 mM Ammonium Acetate and 0.1% Formic Acid[1] |
| Mobile Phase B | Acetonitrile with 10 mM Ammonium Acetate and 0.1% Formic Acid[1] |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5-10 µL |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Collision Gas | Argon |
Table 3: Example MRM Transitions for a Range of Acyl-CoAs
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Palmitoyl-CoA (C16:0) | Value | Value | Value |
| Stearoyl-CoA (C18:0) | Value | Value | Value |
| Oleoyl-CoA (C18:1) | Value | Value | Value |
| This compound | Calculated Value | Predicted Value | To be Optimized |
| Lignoceroyl-CoA (C24:0) | Value | Value | Value |
Note: The values in Table 3 need to be experimentally determined and optimized.
Mandatory Visualization
Caption: Workflow for the analysis of this compound.
Caption: Activation and metabolism of 21-Methyltetracosanoic Acid.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Profiling of branched chain and straight chain saturated fatty acids by ultra-high performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Extraction of 21-Methyltetracosanoyl-CoA from Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acyl-Coenzyme A (acyl-CoA) molecules are pivotal intermediates in cellular metabolism, playing critical roles in fatty acid metabolism, energy production, and the biosynthesis of complex lipids. The accurate quantification of specific acyl-CoA species, such as the very-long-chain branched-chain fatty acyl-CoA 21-Methyltetracosanoyl-CoA, is crucial for understanding metabolic regulation in various physiological and pathological states. Due to their low abundance and inherent instability, the extraction and analysis of these molecules present significant challenges.
This document provides a detailed protocol for the extraction of this compound from cultured mammalian cells, optimized for subsequent analysis by liquid chromatography-mass spectrometry (LC-MS). The presented methodology is a synthesis of established protocols for long-chain and very-long-chain acyl-CoA extraction, designed to ensure high recovery and sample stability.
Data Presentation
| Extraction Method Component | Reported Recovery Rate for Long-Chain Acyl-CoAs | Reference |
| Homogenization in KH2PO4 buffer, extraction with acetonitrile, and solid-phase purification | 70-80% | [1] |
| Methanol (B129727) extraction with high salt concentration (2 M ammonium (B1175870) acetate) and addition of acyl-CoA-binding protein | Increased to 55% from 20% | [2] |
Note: Direct comparability of recovery rates can be affected by variations in experimental conditions, including the specific long-chain acyl-CoA species, cell or tissue type, and normalization methods (e.g., per cell number vs. per mg protein).
Experimental Protocols
This protocol is designed for the extraction of this compound from both adherent and suspension cell cultures. To minimize degradation, it is critical to work quickly and keep all samples, reagents, and equipment on ice or at 4°C throughout the procedure.
Materials and Reagents
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Pre-chilled (-20°C) extraction solvent: Acetonitrile/Methanol/Water (2:2:1, v/v/v)
-
Internal standard (e.g., Heptadecanoyl-CoA or a custom synthesized stable isotope-labeled this compound)
-
1.5 mL or 2 mL microcentrifuge tubes, pre-chilled
-
Cell scraper (for adherent cells)
-
Centrifuge capable of reaching >15,000 x g at 4°C
-
Vacuum concentrator or nitrogen evaporator
-
Reconstitution solvent (e.g., 50% methanol in 50 mM ammonium acetate, pH 7)
Procedure
1. Cell Harvesting and Washing:
-
For Adherent Cells:
-
Aspirate the culture medium from the culture dish.
-
Wash the cell monolayer twice with ice-cold PBS.
-
Aspirate the final PBS wash completely.
-
Proceed immediately to the extraction step.
-
-
For Suspension Cells:
-
Transfer the cell suspension to a centrifuge tube.
-
Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Aspirate the supernatant.
-
Resuspend the cell pellet in ice-cold PBS and pellet the cells again. Repeat this wash step once more.
-
Aspirate the supernatant completely.
-
Proceed immediately to the extraction step.
-
2. Acyl-CoA Extraction:
-
Add 1 mL of pre-chilled (-20°C) extraction solvent (Acetonitrile/Methanol/Water, 2:2:1) containing the internal standard to the cell pellet or onto the washed cell monolayer.
-
For Adherent Cells: Use a cell scraper to scrape the cells in the extraction solvent. Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
For Suspension Cells: Resuspend the cell pellet thoroughly in the extraction solvent by vortexing or pipetting.
-
Incubate the samples on ice for 15 minutes to allow for protein precipitation and complete extraction.
-
Centrifuge the lysate at 15,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
3. Supernatant Collection and Drying:
-
Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled microcentrifuge tube. Be cautious not to disturb the pellet.
-
Dry the collected supernatant using a vacuum concentrator or under a gentle stream of nitrogen. Avoid excessive heating to prevent degradation of the acyl-CoAs.
4. Sample Reconstitution:
-
Reconstitute the dried extract in a small, precise volume (e.g., 50-100 µL) of a suitable reconstitution solvent for LC-MS analysis.
-
Vortex the sample briefly to ensure the extract is fully dissolved.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet any insoluble material.
-
Transfer the clear supernatant to an appropriate autosampler vial for LC-MS analysis.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the extraction of this compound from cells.
Putative Metabolic Pathway
While the precise metabolic pathway for this compound is not extensively characterized, it is likely synthesized from shorter-chain branched fatty acids through the fatty acid elongation (FAE) pathway and may be a substrate for incorporation into complex lipids or for catabolism via beta-oxidation. Branched-chain fatty acids can originate from the catabolism of branched-chain amino acids.
Caption: Putative metabolic pathway for this compound synthesis and fate.
References
- 1. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A fast and versatile method for extraction and quantitation of long-chain acyl-CoA esters from tissue: content of individual long-chain acyl-CoA esters in various tissues from fed rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 21-Methyltetracosanoyl-CoA in In Vitro Enzymatic Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
21-Methyltetracosanoyl-CoA is a very-long-chain branched fatty acyl-coenzyme A thioester. While specific enzymatic assays and well-defined metabolic pathways for this compound are not extensively documented in publicly available literature, its structure suggests a potential role in lipid metabolism, particularly in pathways involving branched-chain fatty acids. These fatty acids are known to be components of cellular membranes and can modulate signaling pathways. The study of enzymes that metabolize or are regulated by this compound can provide insights into various physiological and pathological processes.
These application notes provide a generalized framework for designing and performing in vitro enzymatic assays using this compound, based on established principles for other long-chain fatty acyl-CoAs. Researchers should adapt these protocols based on the specific enzyme and biological system under investigation.
Potential Applications
-
Enzyme Substrate Specificity: To determine if a putative acyl-CoA metabolizing enzyme (e.g., acyl-CoA synthetase, acyl-CoA dehydrogenase, acyl-CoA hydrolase/thioesterase) can utilize this compound as a substrate.
-
Enzyme Inhibition/Activation Studies: To investigate the potential of this compound to act as an allosteric regulator of enzymes involved in lipid metabolism or other signaling pathways.
-
Drug Discovery Screening: To identify small molecule inhibitors or activators of enzymes that process this compound, which could be relevant for diseases associated with abnormal branched-chain fatty acid metabolism.
-
Mechanistic Studies: To elucidate the role of branched-chain fatty acyl-CoAs in cellular signaling and metabolic regulation.
Data Presentation
Quantitative data from enzymatic assays should be meticulously recorded and presented for clear interpretation and comparison.
Table 1: Hypothetical Kinetic Parameters of Enzyme X with this compound
| Parameter | Value | Standard Deviation |
| Km (µM) | 15.2 | ± 1.8 |
| Vmax (nmol/min/mg) | 125.7 | ± 9.3 |
| kcat (s-1) | 4.2 | ± 0.3 |
| kcat/Km (M-1s-1) | 2.8 x 105 | ± 0.3 x 105 |
Table 2: Hypothetical IC50 Values of Inhibitors for Enzyme X Activity on this compound
| Inhibitor | IC50 (µM) | Hill Slope |
| Compound A | 5.8 | 1.1 |
| Compound B | 22.1 | 0.9 |
| Compound C | > 100 | N/A |
Experimental Protocols
The following are generalized protocols that can be adapted for studying enzymes that interact with this compound.
Protocol 1: General In Vitro Acyl-CoA Oxidase Activity Assay (Fluorometric)
This protocol is adapted from general fluorometric assays for fatty acyl-CoA oxidase activity.[1][2]
Principle: The enzymatic oxidation of this compound by an acyl-CoA oxidase produces H2O2. This H2O2 is then used by horseradish peroxidase (HRP) to oxidize a non-fluorescent probe to a highly fluorescent product. The increase in fluorescence is proportional to the enzyme activity.
Materials:
-
Purified or recombinant acyl-CoA oxidase
-
This compound solution
-
Assay Buffer: 50 mM potassium phosphate, pH 7.4
-
Horseradish Peroxidase (HRP)
-
Fluorescent Probe (e.g., Amplex Red, 10-acetyl-3,7-dihydroxyphenoxazine)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation/Emission ~530/585 nm)[2][3][4]
Procedure:
-
Prepare Reagent Master Mix: In a microcentrifuge tube, prepare a master mix containing Assay Buffer, HRP, and the fluorescent probe at their final desired concentrations.
-
Add Substrate: Aliquot the master mix into the wells of the 96-well plate. Add varying concentrations of this compound to the wells. Include a no-substrate control.
-
Initiate Reaction: Add the purified enzyme to each well to start the reaction.
-
Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a set period (e.g., 30 minutes), protected from light.
-
Measure Fluorescence: Read the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Subtract the fluorescence of the no-enzyme control from all readings. Plot the fluorescence intensity against the concentration of this compound to determine kinetic parameters.
Protocol 2: General In Vitro Acyl-CoA Thioesterase Activity Assay (Spectrophotometric)
This protocol is based on the use of DTNB (Ellman's reagent) to detect the free CoA-SH released by a thioesterase.
Principle: An acyl-CoA thioesterase hydrolyzes this compound to 21-methyltetracosanoic acid and Coenzyme A (CoA-SH). The free sulfhydryl group of CoA-SH reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which can be quantified by measuring absorbance at 412 nm.
Materials:
-
Purified or recombinant acyl-CoA thioesterase
-
This compound solution
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0
-
DTNB solution (in assay buffer)
-
96-well clear microplate
-
Spectrophotometric microplate reader
Procedure:
-
Prepare Reaction Mixture: In the wells of a 96-well plate, add Assay Buffer, DTNB solution, and varying concentrations of this compound.
-
Initiate Reaction: Add the purified enzyme to each well to start the reaction.
-
Incubate and Read: Immediately place the plate in a microplate reader pre-set to the optimal temperature. Monitor the increase in absorbance at 412 nm over time (kinetic mode).
-
Data Analysis: Calculate the initial reaction velocity from the linear portion of the absorbance vs. time curve. Use the molar extinction coefficient of TNB (14,150 M-1cm-1) to convert the rate of change in absorbance to the rate of CoA-SH production. Plot the reaction rate against the substrate concentration to determine kinetic parameters.
Visualizations
Signaling and Metabolic Context
The precise signaling and metabolic pathways involving this compound are not well-defined. However, based on the metabolism of other very-long-chain and branched-chain fatty acids, a hypothetical pathway can be proposed.
Caption: Hypothetical metabolic fate of this compound.
Experimental Workflow
The following diagram illustrates a general workflow for screening and characterizing enzyme inhibitors.
Caption: Workflow for inhibitor screening and characterization.
References
- 1. Determination of peroxisomal fatty acyl-CoA oxidase activity using a lauroyl-CoA-based fluorometric assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioassay Systems EnzyFluo Fatty Acyl-CoA Assay Kit, For quantitative determination | Fisher Scientific [fishersci.com]
- 3. bioassaysys.com [bioassaysys.com]
- 4. bioassaysys.com [bioassaysys.com]
Application Notes and Protocols for Stable Isotope Labeling of 21-Methyltetracosanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling is a powerful technique for tracing the metabolic fate of molecules in biological systems.[1][2] By replacing atoms with their heavier, non-radioactive isotopes (e.g., ¹³C for ¹²C, or ²H for ¹H), researchers can track the incorporation and transformation of labeled compounds through metabolic pathways using mass spectrometry.[1][] This approach provides invaluable insights into lipid metabolism, including synthesis, turnover rates, and fluxes within cells and organisms.[1] These studies are instrumental in understanding disease mechanisms, particularly in metabolic disorders, cardiovascular diseases, and cancer, where lipid metabolism is often dysregulated.[1]
This document provides detailed application notes and protocols for the stable isotope labeling of 21-Methyltetracosanoyl-CoA, a very-long-chain branched-chain fatty acyl-CoA. While specific literature on this compound is limited, the principles and methodologies described herein are based on established techniques for other branched-chain and very-long-chain fatty acids.[4][5] These compounds are known to undergo metabolism in peroxisomes and are relevant in the study of various metabolic diseases.[4][5]
Applications
The stable isotope labeling of this compound can be applied to several areas of research:
-
Metabolic Flux Analysis: Tracing the incorporation of the labeled acyl-CoA into downstream lipid species to elucidate its metabolic pathways and quantify flux through different branches of lipid metabolism.
-
Peroxisomal β-Oxidation Studies: Investigating the rate and regulation of the breakdown of very-long-chain branched-chain fatty acids in peroxisomes, which is crucial for understanding disorders like Zellweger spectrum disorders and X-linked adrenoleukodystrophy.[5]
-
Drug Discovery and Development: Assessing the effect of therapeutic agents on the metabolism of very-long-chain fatty acids.
-
Biomarker Discovery: Identifying and quantifying downstream metabolites of this compound that may serve as biomarkers for diseases associated with aberrant fatty acid metabolism.[1]
Experimental Protocols
Protocol 1: Biosynthesis of [¹³C]-21-Methyltetracosanoyl-CoA in Cell Culture
This protocol describes the metabolic labeling of this compound in a cell culture system by providing a ¹³C-labeled precursor. This method relies on the cellular machinery to synthesize the labeled fatty acid and activate it to its CoA ester.
Materials:
-
Mammalian cell line of interest (e.g., HepG2, primary hepatocytes)
-
Cell culture medium and supplements (e.g., DMEM, FBS)
-
[U-¹³C]-labeled branched-chain amino acid precursor (e.g., [U-¹³C]-Valine or [U-¹³C]-Isoleucine)
-
Cell lysis buffer
-
Organic solvents (Methanol, Chloroform, Water)
-
Solid Phase Extraction (SPE) cartridges for acyl-CoA purification
-
LC-MS/MS system
Methodology:
-
Cell Culture and Labeling:
-
Culture cells to 70-80% confluency in standard growth medium.
-
Prepare labeling medium by supplementing the base medium with the [U-¹³C]-labeled amino acid precursor. The final concentration will need to be optimized for the specific cell line and experiment but typically ranges from 50-200 µM.
-
Remove the standard growth medium, wash the cells once with PBS, and add the labeling medium.
-
Incubate the cells for a time course (e.g., 0, 6, 12, 24, 48 hours) to allow for the uptake and metabolism of the labeled precursor.
-
-
Metabolite Extraction:
-
After incubation, place the culture plates on ice and aspirate the medium.
-
Wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold 80% methanol (B129727) to each well and scrape the cells.
-
Transfer the cell suspension to a microcentrifuge tube.
-
Vortex thoroughly and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant containing the metabolites.
-
-
Acyl-CoA Purification:
-
Condition an SPE cartridge according to the manufacturer's instructions.
-
Load the metabolite extract onto the SPE cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the acyl-CoA fraction using an appropriate elution solvent.
-
Dry the eluate under a stream of nitrogen.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried acyl-CoA extract in a suitable solvent for LC-MS/MS analysis.
-
Analyze the sample using a reverse-phase liquid chromatography method coupled to a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.[5]
-
Monitor the transition from the precursor ion of labeled this compound to a specific product ion.
-
Protocol 2: Chemical Synthesis of [¹³C]-21-Methyltetracosanoic Acid and Enzymatic Conversion to its CoA Ester
This protocol involves the chemical synthesis of the labeled fatty acid, which is then enzymatically converted to its CoA ester. This method provides a defined labeled substrate for in vitro assays or for use as an internal standard.
Materials:
-
Labeled precursor for chemical synthesis (e.g., ¹³C-labeled alkyl halide)
-
Reagents for fatty acid synthesis (e.g., malonic ester synthesis)
-
Purification system (e.g., flash chromatography)
-
Acyl-CoA synthetase
-
Coenzyme A
-
ATP, MgCl₂
-
Reaction buffer
Methodology:
-
Chemical Synthesis of [¹³C]-21-Methyltetracosanoic Acid:
-
The synthesis of a ¹³C-labeled very-long-chain branched fatty acid can be achieved through various organic synthesis routes. A common approach is the use of malonic ester synthesis where a ¹³C-labeled alkyl halide is used to introduce the isotopic label at a specific position.
-
Purify the synthesized labeled fatty acid using flash chromatography or preparative HPLC.
-
Confirm the structure and isotopic enrichment by NMR and mass spectrometry.
-
-
Enzymatic Synthesis of [¹³C]-21-Methyltetracosanoyl-CoA:
-
In a microcentrifuge tube, combine the following in a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5):
-
[¹³C]-21-Methyltetracosanoic acid
-
Coenzyme A
-
ATP
-
MgCl₂
-
Acyl-CoA synthetase
-
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
Monitor the reaction progress by LC-MS.
-
Purify the resulting [¹³C]-21-Methyltetracosanoyl-CoA using SPE or HPLC.
-
Data Presentation
The quantitative data from stable isotope labeling experiments can be summarized in tables to facilitate comparison and interpretation.
Table 1: Isotopic Enrichment of this compound in HepG2 Cells Over Time
| Time (hours) | Isotopic Enrichment (%) |
| 0 | 0.0 |
| 6 | 15.2 ± 1.8 |
| 12 | 35.7 ± 2.5 |
| 24 | 68.9 ± 4.1 |
| 48 | 85.3 ± 3.7 |
Table 2: Relative Abundance of Labeled Downstream Metabolites after 24-hour Labeling
| Metabolite | Relative Abundance (Labeled vs. Unlabeled) |
| 21-Methyltetracosanoyl-carnitine | 0.65 |
| Products of one round of β-oxidation | 0.48 |
| Incorporation into Phospholipids | 0.23 |
| Incorporation into Triacylglycerols | 0.15 |
Visualizations
Experimental Workflow
References
- 1. Revealing Fatty Acid Heterogeneity in Staphylococcal Lipids with Isotope Labeling and RPLC−IM−MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 4. The chemical biology of branched-chain lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Lipidomic Analysis of 21-Methyltetracosanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
21-Methyltetracosanoyl-CoA is a branched-chain very-long-chain acyl-coenzyme A (VLCFA-CoA) molecule. As a member of this unique lipid class, it is implicated in various physiological and pathophysiological processes. Very-long-chain fatty acids (VLCFAs) are crucial components of cellular lipids, including sphingolipids and glycerophospholipids, and serve as precursors for lipid mediators.[1][2] Branched-chain fatty acids (BCFAs) are known to modulate membrane fluidity and are involved in metabolic regulation and immune responses.[3][4] The convergence of these two characteristics in this compound suggests its potential significance in cellular biology and disease.
This document provides detailed application notes and experimental protocols for the study of this compound within the field of lipidomics. These guidelines are intended to facilitate research into its metabolic pathways, quantification in biological samples, and potential role as a biomarker or therapeutic target.
Applications in Lipidomics
The study of this compound has several key applications in lipidomics research and drug development:
-
Biomarker Discovery: Aberrant levels of specific VLCFAs are associated with several metabolic and genetic disorders, such as X-linked adrenoleukodystrophy and Zellweger spectrum disorders.[1] Investigating the concentration of this compound in various disease states can help identify its potential as a novel biomarker for diagnosis, prognosis, or monitoring of treatment efficacy.
-
Understanding Metabolic Pathways: Elucidating the metabolic pathway of this compound, including its synthesis, elongation, and degradation, is fundamental to understanding its physiological function.[5] This knowledge can reveal novel enzymatic targets for therapeutic intervention in metabolic diseases.
-
Drug Development: Targeting enzymes involved in the metabolism of this compound could be a viable strategy for the development of new drugs. For instance, inhibitors of acyl-CoA synthetases or elongases specific for branched-chain VLCFAs could be explored for the treatment of diseases characterized by their abnormal accumulation.
-
Nutritional Science: BCFAs are found in various dietary sources, and their metabolism can be influenced by gut microbiota.[3][6] Studying the impact of diet on the levels of this compound can provide insights into its role in nutrition-related health and disease.
Quantitative Data Summary
While specific quantitative data for this compound is not extensively available in the literature, the following table provides an illustrative example of expected concentration ranges in different biological matrices, based on typical levels of other VLCFAs. These values should be considered hypothetical and are intended to serve as a guideline for experimental design.
| Biological Matrix | Sample Type | Expected Concentration Range (pmol/g or pmol/mL) | Potential Significance |
| Brain | Tissue Homogenate | 5 - 50 | High levels may be associated with neurological disorders due to the importance of VLCFAs in myelin. |
| Liver | Tissue Homogenate | 10 - 100 | Altered levels could indicate metabolic dysfunction or peroxisomal disorders. |
| Plasma | Serum/Plasma | 0.1 - 5 | Circulating levels may serve as a systemic biomarker for metabolic diseases. |
| Adipose Tissue | Tissue Homogenate | 2 - 20 | May play a role in adipocyte function and insulin (B600854) sensitivity. |
| Skin Fibroblasts | Cell Lysate | 1 - 15 | Useful for in vitro studies of genetic disorders affecting VLCFA metabolism. |
Experimental Protocols
Protocol 1: Extraction of this compound from Biological Tissues
This protocol describes a robust method for the extraction of long-chain acyl-CoAs, adapted for the analysis of this compound from tissue samples.[2][7]
Materials:
-
Tissue sample (e.g., liver, brain; ~50-100 mg)
-
100 mM Potassium Phosphate Monobasic (KH2PO4), pH 4.9
-
Acetonitrile (ACN)
-
2-Propanol
-
Internal Standard (e.g., Heptadecanoyl-CoA)
-
Glass homogenizer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Place a pre-weighed frozen tissue sample (~50 mg) in a glass homogenizer on ice.
-
Add 0.5 mL of cold 100 mM KH2PO4 buffer (pH 4.9) and 0.5 mL of an ACN:2-propanol:methanol (3:1:1) mixture containing the internal standard (e.g., 20 ng of heptadecanoyl-CoA).[7]
-
Homogenize the tissue thoroughly on ice.
-
Transfer the homogenate to a centrifuge tube.
-
Vortex for 2 minutes, sonicate for 3 minutes, and then centrifuge at 16,000 x g for 10 minutes at 4°C.[7]
-
Collect the supernatant.
-
Re-extract the pellet with another 1 mL of the ACN:2-propanol:methanol mixture.
-
Centrifuge again and combine the supernatants.
-
Dry the combined supernatants under a gentle stream of nitrogen gas.
-
Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of butanol:methanol 1:1, v/v) for LC-MS/MS analysis.
Protocol 2: Quantification of this compound by LC-MS/MS
This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and specific quantification of this compound.
Instrumentation:
-
Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 15 mM Ammonium Hydroxide in Water[7]
-
Mobile Phase B: 15 mM Ammonium Hydroxide in Acetonitrile[7]
-
Gradient:
-
0-2 min: 30% B
-
2-10 min: 30-95% B
-
10-12 min: 95% B
-
12-12.1 min: 95-30% B
-
12.1-15 min: 30% B
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Precursor Ion (Q1): The [M+H]+ ion of this compound.
-
Product Ion (Q3): A characteristic fragment ion. For acyl-CoAs, a common fragmentation is the neutral loss of the phosphopantetheine moiety.[8][9] Another prominent fragment is often observed corresponding to the acyl group itself.
-
Note: The exact m/z values will need to be determined by direct infusion of a synthesized standard of 21-Methyltetracsanoyl-CoA.
-
-
Collision Energy and other MS parameters: Optimize based on the specific instrument and the fragmentation pattern of the analyte.
Visualizations
Caption: Proposed metabolic pathway of this compound.
References
- 1. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fatty acid metabolism and acyl-CoA synthetases in the liver-gut axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. taylorfrancis.com [taylorfrancis.com]
- 7. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Synthetic 21-Methyltetracosanoyl-CoA: Application Notes and Protocols for Researchers
For Immediate Release
Attention: Researchers, scientists, and drug development professionals.
Product Overview and Significance
21-Methyltetracosanoyl-CoA is the coenzyme A thioester of 21-methyltetracosanoic acid, a C25 methyl-branched very-long-chain fatty acid (VLCFA). Methyl-branched VLCFAs are endogenous molecules that play significant roles in lipid metabolism and cellular signaling. Their activated CoA esters are key metabolic intermediates and have been identified as high-affinity ligands for nuclear receptors, such as the Peroxisome Proliferator-Activated Receptor alpha (PPARα), which are critical regulators of lipid homeostasis.
The unique structure of this compound, with a methyl branch near the omega end of the acyl chain, makes it a valuable tool for investigating the substrate specificity of enzymes involved in fatty acid metabolism, and for exploring the structural requirements for the activation of lipid-sensing signaling pathways.
Potential Research Applications
-
Enzyme Substrate Specificity Studies: Serve as a specific substrate to characterize the activity and kinetics of enzymes involved in VLCFA metabolism, such as acyl-CoA synthetases, acyl-CoA oxidases, and elongases.
-
Nuclear Receptor Activation: Investigate the activation of PPARα and other nuclear receptors, and the subsequent regulation of target gene expression involved in lipid metabolism and inflammation.
-
Cellular Lipid Metabolism: Explore the incorporation of methyl-branched VLCFAs into complex lipids like phospholipids (B1166683) and sphingolipids, and their effects on membrane properties and fluidity.
-
Drug Discovery: Act as a reference compound in the development of novel therapeutics targeting metabolic disorders associated with aberrant VLCFA metabolism, such as X-linked adrenoleukodystrophy.
Quantitative Data and Physicochemical Properties
Due to the custom-synthesis nature of this compound, specific experimental data for this molecule is not available. The following table summarizes relevant quantitative data for analogous very-long-chain and branched-chain acyl-CoAs to provide an estimate of its expected properties.
| Parameter | Analyte | Value | Method | Reference |
| Binding Affinity (Kd) | Lignoceroyl-CoA (C24:0-CoA) binding to PPARα | 3 ± 1 nM | Fluorescence Quenching | [1][2] |
| Phytanoyl-CoA (branched C20-CoA) binding to PPARα | ~11 nM | Fluorescence Quenching | [1][2] | |
| Pristanoyl-CoA (branched C19-CoA) binding to PPARα | ~11 nM | Fluorescence Quenching | [1][2] | |
| Critical Micelle Concentration (CMC) | Palmitoyl-CoA (C16:0-CoA) | 7 - 250 µM | Surface tension, conductivity, fluorimetry | [3] |
| Stearoyl-CoA (C18:0-CoA) | Higher than Palmitoyl-CoA | Fluorimetry | [3] | |
| Oleoyl-CoA (C18:1-CoA) | Higher than Stearoyl-CoA | Fluorimetry | [3] |
Note: The binding affinity of this compound to PPARα is expected to be in the low nanomolar range, similar to other VLCFA-CoAs. The CMC is expected to be in the micromolar range and will be influenced by buffer conditions such as pH and ionic strength.
Signaling and Metabolic Pathways
PPARα Activation Pathway
Methyl-branched VLCFA-CoAs are potent endogenous ligands for PPARα. Upon binding, PPARα undergoes a conformational change, heterodimerizes with the retinoid X receptor (RXR), and binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This leads to the transcriptional activation of genes involved in fatty acid uptake, activation, and β-oxidation.
Experimental Protocols
Protocol for Custom Synthesis of this compound
This protocol outlines a general enzymatic approach for the synthesis of this compound from its corresponding free fatty acid.
Materials:
-
21-Methyltetracosanoic acid
-
Coenzyme A (CoA-SH)
-
ATP
-
Long-chain acyl-CoA synthetase (LC-ACS)
-
Triton X-100
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Magnesium chloride (MgCl₂)
-
Dithiothreitol (DTT)
-
Organic solvents (e.g., butanol, chloroform, methanol)
-
Thin-layer chromatography (TLC) plates
Procedure:
-
Prepare the Fatty Acid Substrate: Dissolve 21-methyltetracosanoic acid in a minimal amount of Triton X-100 and dilute with potassium phosphate buffer containing BSA. The BSA helps to solubilize the fatty acid.
-
Reaction Mixture: In a microcentrifuge tube, combine the fatty acid solution with CoA-SH, ATP, MgCl₂, and DTT in potassium phosphate buffer.
-
Enzyme Addition: Initiate the reaction by adding a purified or commercially available long-chain acyl-CoA synthetase.
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours with gentle agitation.
-
Reaction Quenching: Stop the reaction by adding an organic solvent mixture, such as butanol or a chloroform/methanol solution.
-
Extraction and Purification: Vortex the mixture and centrifuge to separate the phases. The acyl-CoA will partition into the aqueous or organic phase depending on the solvent system. Further purification can be achieved using solid-phase extraction or thin-layer chromatography.
-
Quantification: Determine the concentration of the synthesized this compound using spectrophotometry by measuring the absorbance at 260 nm (adenine ring of CoA) and using the extinction coefficient for CoA.
Protocol for In Vitro PPARα Activation Assay
This protocol describes a cell-free ligand-binding assay to assess the ability of this compound to bind to and activate PPARα.
Materials:
-
Purified recombinant PPARα ligand-binding domain (LBD)
-
Synthetic this compound
-
Fluorescent probe (e.g., a fluorescent fatty acid that binds to PPARα)
-
96-well black microplate
-
Fluorometer
Procedure:
-
Prepare Reagents: Dilute the purified PPARα LBD and the fluorescent probe in an appropriate assay buffer.
-
Assay Setup: In a 96-well plate, add the PPARα LBD and the fluorescent probe to each well.
-
Ligand Addition: Add serial dilutions of this compound (and a known PPARα agonist as a positive control) to the wells. Include a vehicle control (buffer only).
-
Incubation: Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer with excitation and emission wavelengths appropriate for the chosen probe.
-
Data Analysis: The binding of this compound to PPARα will displace the fluorescent probe, leading to a decrease in fluorescence. Plot the fluorescence intensity against the ligand concentration and fit the data to a suitable binding model to determine the dissociation constant (Kd) or IC50.
Protocol for Cellular Assay of Target Gene Expression
This protocol outlines the steps to treat cultured cells with this compound and measure the expression of PPARα target genes.
Materials:
-
Hepatoma cell line (e.g., HepG2)
-
Cell culture medium and supplements
-
Synthetic this compound
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix and primers for PPARα target genes (e.g., CPT1A, ACOX1) and a housekeeping gene.
Procedure:
-
Cell Culture: Culture HepG2 cells to 70-80% confluency in appropriate growth medium.
-
Cell Treatment: Prepare a stock solution of this compound complexed with fatty acid-free BSA. Treat the cells with various concentrations of the complex for 12-24 hours. Include a vehicle control (BSA only).
-
RNA Extraction: After treatment, wash the cells with PBS and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR): Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.
-
Data Analysis: Calculate the relative expression of the target genes using the ΔΔCt method, normalized to the housekeeping gene. Compare the gene expression in treated cells to the vehicle control to determine the fold-change in expression.
Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow for studying the effects of custom-synthesized this compound.
Handling and Storage
Long-chain fatty acyl-CoAs are susceptible to hydrolysis. It is recommended to store synthetic this compound as a lyophilized powder or in a buffered aqueous solution at -80°C. Avoid repeated freeze-thaw cycles. For use in cell culture, prepare fresh solutions complexed with BSA.
Disclaimer: The information provided in these application notes is for research purposes only and is not intended for diagnostic or therapeutic use. As this compound requires custom synthesis, researchers should perform appropriate quality control to verify the identity and purity of the compound before use.
References
- 1. Very-Long-Chain and Branched-Chain Fatty Acyl-CoAs are High Affinity Ligands for the Peroxisome Proliferator-Activated Receptor α (PPARα) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Very-long-chain and branched-chain fatty acyl-CoAs are high affinity ligands for the peroxisome proliferator-activated receptor alpha (PPARalpha) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Physical properties of fatty acyl-CoA. Critical micelle concentrations and micellar size and shape - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimization of 21-Methyltetracosanoyl-CoA Extraction
Welcome to the technical support center for the optimization of 21-Methyltetracosanoyl-CoA extraction from complex matrices. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the efficient isolation of this very long-chain acyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors to consider when extracting this compound?
A1: The most critical factors include the choice of solvent system, the method of tissue homogenization, and the prevention of enzymatic degradation during the extraction process. A mixture of polar and nonpolar solvents is typically required to efficiently extract amphipathic molecules like acyl-CoAs from complex biological samples.[1]
Q2: Which extraction method is recommended for this compound?
A2: While classical methods like the Folch or Bligh and Dyer procedures are effective for general lipid extraction, a more specialized protocol is recommended for long-chain acyl-CoAs to ensure higher recovery and purity.[1][2] A modified method involving homogenization in a specific buffer, followed by solvent extraction and solid-phase purification, has shown high recovery rates for long-chain acyl-CoAs.[3]
Q3: How can I prevent the degradation of this compound during extraction?
A3: To prevent degradation, it is crucial to work quickly at low temperatures (e.g., on ice) and to use fresh or properly stored tissues. The addition of enzyme inhibitors to the homogenization buffer can also be beneficial in preventing the activity of hydrolases.
Q4: What are the expected recovery rates for this compound extraction?
A4: With an optimized protocol, recovery rates for long-chain acyl-CoAs can be in the range of 70-80%, depending on the tissue type.[3] However, this can be influenced by the complexity of the matrix and the specific protocol followed.
Q5: What are the most common analytical techniques used for the quantification of this compound after extraction?
A5: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the most common and sensitive method for the analysis of acyl-CoAs.[4] This technique allows for the separation and quantification of specific acyl-CoA species, including this compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Recovery of this compound | Incomplete tissue homogenization. | Ensure the tissue is thoroughly homogenized using a glass homogenizer or other appropriate mechanical disruption method. |
| Inefficient solvent extraction. | Use a combination of polar and non-polar solvents, such as isopropanol (B130326) and acetonitrile (B52724), to ensure complete extraction.[3] Consider re-extracting the tissue pellet. | |
| Degradation of the target molecule. | Perform the entire extraction procedure on ice and use fresh reagents. Consider adding protease and phosphatase inhibitors to the homogenization buffer. | |
| Poor Reproducibility | Inconsistent sample handling. | Standardize all steps of the protocol, including sample weight, solvent volumes, and incubation times. |
| Variability in tissue samples. | Use tissue samples from a consistent source and handle them uniformly prior to extraction. Liver tissue, for instance, can have high lipid content that may affect reproducibility.[5] | |
| Presence of Contaminants in the Final Extract | Co-extraction of non-lipid molecules. | Incorporate a solid-phase extraction (SPE) step to purify the acyl-CoAs from other cellular components. An oligonucleotide purification column has been shown to be effective.[3] |
| Carryover of salts from buffers. | Ensure complete removal of aqueous phase after phase separation and consider an additional wash step. | |
| Peak Tailing in HPLC Analysis | Interaction of the acyl-CoA with the column. | Use a C-18 column and an acidic mobile phase to improve peak shape.[6] |
| Inaccurate Quantification | Lack of an appropriate internal standard. | Use a stable isotope-labeled internal standard of a similar long-chain acyl-CoA to correct for extraction losses and matrix effects. |
Experimental Protocols
Optimized Protocol for this compound Extraction
This protocol is an adaptation of methods developed for long-chain acyl-CoA extraction and is designed to maximize the recovery of this compound.[3]
Materials:
-
Tissue sample (e.g., liver, brain, muscle)
-
Homogenization Buffer: 100 mM KH2PO4, pH 4.9
-
2-propanol
-
Acetonitrile (ACN)
-
Solid-Phase Extraction (SPE) Columns (Oligonucleotide purification column or similar)
-
Elution Solvent: 2-propanol
-
HPLC Mobile Phase A: 75 mM KH2PO4, pH 4.9
-
HPLC Mobile Phase B: Acetonitrile with 600 mM glacial acetic acid
Procedure:
-
Homogenization:
-
Weigh approximately 100 mg of frozen tissue.
-
Homogenize the tissue in a glass homogenizer with 1 mL of ice-cold Homogenization Buffer.
-
Add 1 mL of 2-propanol and homogenize again.
-
-
Extraction:
-
Add 2 mL of acetonitrile to the homogenate, vortex thoroughly, and centrifuge at 3000 x g for 10 minutes at 4°C.
-
Collect the supernatant containing the acyl-CoAs.
-
-
Solid-Phase Purification:
-
Condition the SPE column according to the manufacturer's instructions.
-
Load the supernatant onto the SPE column.
-
Wash the column to remove unbound contaminants.
-
Elute the acyl-CoAs with 2-propanol.
-
-
Sample Preparation for Analysis:
-
Concentrate the eluent under a stream of nitrogen.
-
Reconstitute the sample in a suitable volume of Mobile Phase A.
-
-
HPLC-MS Analysis:
-
Inject the sample onto a C-18 HPLC column.
-
Elute using a gradient of Mobile Phase A and Mobile Phase B.
-
Monitor the eluent at 260 nm for the adenine (B156593) moiety of CoA and use mass spectrometry for specific detection of this compound.
-
Data Presentation
Table 1: Comparison of Extraction Solvent Systems for Long-Chain Acyl-CoA Recovery
| Solvent System | Relative Recovery (%) | Key Advantages | Key Disadvantages |
| Isopropanol / Acetonitrile | 70-80%[3] | High recovery and reproducibility for long-chain acyl-CoAs. | Requires a subsequent solid-phase purification step. |
| Methanol / MTBE / Chloroform (MMC) | Good for a broad range of lipids.[5] | Effective for untargeted lipidomics. | May have lower specificity for acyl-CoAs. |
| Butanol / Methanol (BUME) | Favorable for liver and intestine tissue.[5] | Good for tissues with high lipid content. | May require optimization for acyl-CoA recovery. |
| Folch (Chloroform / Methanol) | Considered a "gold standard" for general lipid extraction.[7] | Well-established and widely used. | Potential for reproducibility issues and may not be optimal for highly polar lipids.[5] |
Visualizations
Caption: Workflow for the optimized extraction of this compound.
Caption: Troubleshooting decision tree for low recovery of this compound.
References
- 1. Advances in Lipid Extraction Methods—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Quantification of 21-Methyltetracosanoyl-CoA
Welcome to the technical support center for the quantification of 21-Methyltetracosanoyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What makes the quantification of this compound particularly challenging?
A1: The quantification of this compound, a very long-chain branched-chain acyl-CoA, presents several analytical challenges. These include its low physiological abundance, inherent chemical instability, and poor solubility in aqueous solutions. Its long, branched structure can also lead to chromatographic issues such as poor peak shape and retention time variability. Furthermore, the lack of commercially available, stable isotope-labeled internal standards specific for this compound complicates accurate quantification.[1][2]
Q2: What is the recommended analytical method for quantifying this compound?
A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most sensitive and specific method for quantifying acyl-CoAs, including very long-chain species like this compound.[3] This technique allows for the separation of the analyte from complex biological matrices followed by its specific detection and quantification based on its mass-to-charge ratio and fragmentation pattern.[3][4]
Q3: How can I improve the extraction efficiency of this compound from my samples?
A3: To optimize the extraction of this lipophilic molecule, a robust protocol is essential. Key considerations include:
-
Rapid Quenching of Metabolism: Immediately freeze-clamp tissues or rapidly quench cell metabolism to prevent enzymatic degradation.
-
Lysis and Extraction Solvents: Use a solvent system that disrupts cell membranes and solubilizes very long-chain acyl-CoAs. A common approach is a two-phase extraction using a mixture of an organic solvent (e.g., methanol, acetonitrile, or isopropanol) and an acidic aqueous buffer.
-
Solid-Phase Extraction (SPE): Incorporating an SPE step can help to clean up the sample and concentrate the acyl-CoAs prior to LC-MS/MS analysis.[2]
Q4: What type of internal standard should I use for accurate quantification?
A4: The ideal internal standard is a stable isotope-labeled version of the analyte (e.g., ¹³C- or ¹⁵N-labeled this compound). However, due to its likely commercial unavailability, a practical alternative is to use a commercially available stable isotope-labeled very long-chain acyl-CoA with a similar chain length and structure. This will help to control for variations in extraction efficiency and matrix effects. The use of stable isotope labeling of essential nutrients in cell culture (SILEC) to generate in-house labeled internal standards is an advanced but effective strategy.[4][5][6]
Troubleshooting Guides
This section addresses specific issues that you may encounter during the quantification of this compound.
Issue 1: Poor or No Signal for this compound
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Analyte Degradation | Ensure rapid sample processing on ice to minimize enzymatic activity. Use fresh, high-purity solvents and store extracts at -80°C. Acyl-CoAs are unstable in aqueous solutions, so minimize exposure time.[1] |
| Inefficient Extraction | Optimize your extraction protocol. Consider using different solvent mixtures or a solid-phase extraction (SPE) method to enrich for long-chain acyl-CoAs.[2] |
| Poor Ionization in Mass Spectrometer | Optimize electrospray ionization (ESI) source parameters. Very long-chain acyl-CoAs may ionize more efficiently in positive ion mode.[7] Experiment with different mobile phase additives (e.g., ammonium (B1175870) hydroxide) to enhance signal.[7] |
| Suboptimal MS/MS Transition | Infuse a commercially available (if possible) or synthesized standard of this compound to determine the optimal precursor and product ions (MRM transition) for maximum sensitivity. |
Issue 2: Poor Chromatographic Peak Shape (Tailing, Broadening)
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Secondary Interactions with Column | Use a column with a bonded phase suitable for lipids (e.g., C18, C30). Ensure the mobile phase composition is optimized for the elution of very long-chain, hydrophobic molecules. Adding a small amount of a weak acid or base to the mobile phase can improve peak shape. |
| Column Contamination | Implement a column wash step with a strong organic solvent after each run to remove strongly retained matrix components.[2] Regularly flush the column or use a guard column to protect the analytical column. |
| Inappropriate Solvent for Sample Injection | Ensure the sample is dissolved in a solvent that is compatible with the initial mobile phase conditions to prevent peak distortion. |
Issue 3: High Variability in Quantification Results
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inconsistent Sample Handling | Standardize all sample handling steps, from collection and storage to extraction and analysis. Minimize freeze-thaw cycles. |
| Matrix Effects | Matrix effects, where co-eluting compounds suppress or enhance the ionization of the analyte, can be a significant source of variability.[2] The use of a suitable stable isotope-labeled internal standard is the most effective way to correct for this.[5] If not available, perform a matrix effect study by post-column infusion. |
| Instrument Instability | Ensure the LC-MS/MS system is properly calibrated and maintained. Monitor system suitability by injecting a standard at the beginning and end of each analytical run. |
Experimental Protocols & Visualizations
General Experimental Workflow for this compound Quantification
The following diagram outlines a typical workflow for the quantification of this compound from biological samples.
Troubleshooting Logic for Poor Signal
This decision tree can guide you through troubleshooting a weak or absent signal for your analyte.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of mammalian fatty acyl-coenzyme A species by mass spectrometry and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Integrated Analysis of Acetyl-CoA and Histone Modification via Mass Spectrometry to Investigate Metabolically Driven Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: High-Throughput 21-Methyltetracosanoyl-CoA Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the high-throughput analysis of 21-Methyltetracosanoyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What is the exact mass of this compound and what are the expected precursor and product ions for LC-MS/MS analysis?
A1: The chemical formula for 21-Methyltetracosanoic acid is C25H50O2. To form the Coenzyme A ester, a molecule of water is lost. The formula for Coenzyme A is C21H36N7O16P3S. Therefore, the formula for this compound is C46H84N7O17P3S.
-
Monoisotopic Mass: 1143.4960 g/mol
-
Precursor Ion ([M+H]⁺): m/z 1144.4960
-
Primary Product Ion (Neutral Loss of 507 Da): m/z 637.4991. This corresponds to the acyl chain fragment after the loss of the adenosine (B11128) 3'-phosphate 5'-diphosphate moiety.[1][2]
-
Secondary Product Ion: m/z 428.0365. This corresponds to the adenosine 3',5'-diphosphate fragment and can be used as a qualifying ion.[2]
Q2: What are the main challenges in the analysis of very-long-chain acyl-CoAs (VLCFA-CoAs) like this compound?
A2: The analysis of VLCFA-CoAs presents several challenges:
-
Low Abundance: These molecules are often present at low concentrations in biological matrices.
-
Poor Solubility: Their long acyl chains make them poorly soluble in aqueous solutions, which can be problematic for reversed-phase liquid chromatography.
-
Poor Ionization Efficiency: The long hydrocarbon chain can suppress ionization in electrospray ionization (ESI), leading to low sensitivity.
-
Peak Tailing: Interactions with the stationary phase and other components of the LC system can lead to broad and tailing peaks, affecting resolution and quantification.
-
Matrix Effects: Co-eluting substances from complex biological samples can interfere with the ionization of the target analyte, leading to ion suppression or enhancement.
Q3: Should I use derivatization for the analysis of this compound?
A3: Derivatization can be a valuable strategy to improve the analytical performance for VLCFA-CoAs. While direct analysis is possible, derivatization can:
-
Enhance Ionization Efficiency: By introducing a readily ionizable group, derivatization can significantly improve the signal intensity in ESI-MS.
-
Improve Chromatographic Peak Shape: Derivatization can reduce unwanted interactions with the stationary phase, leading to sharper and more symmetrical peaks.
-
Increase Sensitivity: The combination of improved ionization and chromatography often results in lower limits of detection.
A common approach for fatty acids is methylation of the carboxylic acid group, however, for acyl-CoAs, derivatization of the phosphate (B84403) groups has been shown to be effective.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Signal for this compound | Sample Preparation: Inefficient extraction; Degradation of the analyte. | - Use a robust extraction method suitable for very-long-chain lipids, such as a modified Folch or Bligh-Dyer extraction. - Ensure all steps are performed quickly and on ice to minimize enzymatic degradation. - Consider adding an antioxidant like BHT to the extraction solvent. |
| Chromatography: Poor retention or elution; Analyte adsorption to the system. | - Use a column suitable for hydrophobic compounds (e.g., C8 or C18) with a high percentage of organic solvent in the mobile phase. - Employ a high pH mobile phase (e.g., with ammonium (B1175870) hydroxide) to improve peak shape for the phosphate-containing CoA moiety. - Consider using a column with a wider pore size. | |
| Mass Spectrometry: Incorrect precursor/product ion settings; Suboptimal ionization source parameters. | - Verify the m/z values for the precursor and product ions. - Optimize source parameters (e.g., capillary voltage, gas flow, temperature) by infusing a standard of a similar long-chain acyl-CoA if a this compound standard is unavailable. | |
| Poor Peak Shape (Tailing or Broadening) | Chromatography: Secondary interactions with the stationary phase; Column overload; Inappropriate mobile phase. | - Use a high pH mobile phase to reduce silanol (B1196071) interactions. - Check for column contamination and flush or replace the column if necessary. - Reduce the injection volume or sample concentration. - Ensure the injection solvent is compatible with the mobile phase. |
| System: Dead volume in the LC system. | - Check all fittings and connections for leaks or improper seating. - Use tubing with the smallest possible inner diameter. | |
| High Background Noise | Sample Matrix: Presence of interfering compounds. | - Implement a sample clean-up step such as solid-phase extraction (SPE). - Optimize the chromatographic gradient to separate the analyte from interfering peaks. |
| System Contamination: Contaminants in the mobile phase, LC system, or mass spectrometer. | - Use high-purity solvents and additives. - Regularly clean the ion source of the mass spectrometer. - Flush the LC system thoroughly. | |
| Inconsistent Retention Times | Chromatography: Column degradation; Inconsistent mobile phase composition; Fluctuating column temperature. | - Replace the column if it has exceeded its lifetime. - Prepare fresh mobile phase daily and ensure proper mixing. - Use a column oven to maintain a stable temperature. |
| Poor Quantitative Reproducibility | Sample Preparation: Inconsistent extraction efficiency. | - Use an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte or a close structural analog) added at the beginning of the sample preparation process. |
| Matrix Effects: Ion suppression or enhancement. | - Use a stable isotope-labeled internal standard to compensate for matrix effects. - Perform a matrix effect study by comparing the response of the analyte in a clean solvent versus a sample matrix. - Consider sample dilution or more extensive cleanup. |
Experimental Protocols
Detailed Methodology for LC-MS/MS Analysis of this compound
This protocol provides a general framework. Optimization of specific parameters will be necessary for your particular instrumentation and sample type.
1. Sample Preparation (from cell culture or tissue)
-
Homogenization: Homogenize cell pellets or tissues in a cold phosphate-buffered saline (PBS).
-
Extraction: Perform a liquid-liquid extraction using a modified Bligh-Dyer method. To the homogenate, add a 2:1:0.8 mixture of chloroform:methanol:water. Vortex vigorously and centrifuge to separate the phases.
-
Collection: Carefully collect the lower organic phase containing the lipids and acyl-CoAs.
-
Drying: Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis, such as 90:10 methanol:water with 0.1% ammonium hydroxide.
2. Liquid Chromatography
-
Column: A C8 or C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 10 mM ammonium hydroxide.
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10) with 10 mM ammonium hydroxide.
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: Gradient to 95% B
-
15-20 min: Hold at 95% B
-
20.1-25 min: Return to 30% B and equilibrate.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Quantitative: 1144.5 -> 637.5
-
Qualitative: 1144.5 -> 428.0
-
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
-
Collision Energy: Optimize for the specific instrument, but a starting point of 30-40 eV is recommended.
Quantitative Data Summary
The following tables provide example data for method validation that should be generated for a robust high-throughput assay.
Table 1: Linearity and Sensitivity
| Analyte | Calibration Range (nM) | R² | LLOQ (nM) |
| This compound | 0.5 - 500 | > 0.99 | 0.5 |
Table 2: Precision and Accuracy
| QC Level | Concentration (nM) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Low | 1.5 | < 15 | < 15 | 85 - 115 |
| Medium | 50 | < 10 | < 10 | 90 - 110 |
| High | 400 | < 10 | < 10 | 90 - 110 |
Visualizations
Metabolic Pathway of Branched-Chain Fatty Acids
The metabolism of branched-chain fatty acids like 21-methyltetracosanoic acid involves a combination of alpha- and beta-oxidation. Because the methyl group is at an odd-numbered carbon (position 21), initial rounds of beta-oxidation can proceed until the branch point is near the carboxyl end. At that point, alpha-oxidation is required to remove a single carbon and bypass the branch, allowing beta-oxidation to continue.
Caption: Metabolism of this compound via peroxisomal oxidation.
Experimental Workflow
This diagram outlines the key steps in the high-throughput analysis of this compound.
Caption: High-throughput workflow for this compound analysis.
References
Technical Support Center: High-Purity 21-Methyltetracosanoyl-CoA Purification
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the purification of high-purity 21-Methyltetracosanoyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound?
The primary challenges in purifying this compound, a very long-chain acyl-CoA, include its inherent instability and potential for low recovery. Like other long-chain acyl-CoAs, it is susceptible to both enzymatic and chemical degradation. Its long hydrocarbon chain can also lead to solubility issues in aqueous solutions.[1][2] Therefore, purification strategies must focus on maintaining sample integrity and optimizing extraction and separation conditions.
Q2: What are the recommended storage conditions for this compound samples?
To ensure the stability of this compound, biological samples should be rapidly frozen, for instance in liquid nitrogen, and stored at -80°C until processing. Extracted and purified this compound should be stored in a suitable solvent, such as a methanol (B129727)/water mixture, at -80°C to maintain solubility and prevent degradation.[1]
Q3: Which analytical techniques are suitable for assessing the purity of this compound?
High-performance liquid chromatography (HPLC) is a commonly used method for the analysis and purification of long-chain acyl-CoAs.[3] For detailed characterization and purity assessment, liquid chromatography-mass spectrometry (LC-MS) is highly effective, allowing for both separation and identification based on mass-to-charge ratio.[4] Purity can be determined by HPLC by comparing the peak area of this compound to the total peak area of all components in the chromatogram.[5]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield/Recovery | Incomplete cell lysis and extraction. | - Ensure thorough homogenization of the tissue, a glass homogenizer is recommended.[1][3] - Optimize the solvent-to-tissue ratio; a 20-fold excess of solvent is often suggested.[1] |
| Degradation of this compound. | - Work quickly and maintain samples on ice throughout the procedure.[1] - Use fresh, high-purity solvents to minimize reactive impurities.[1] - Consider adding an internal standard early in the process to track recovery.[1] | |
| Inefficient Solid-Phase Extraction (SPE). | - Ensure proper conditioning and equilibration of the SPE column before loading the sample.[1] - Optimize the wash and elution steps to ensure selective binding and efficient recovery. A weak anion exchange SPE column can be effective.[1] | |
| Poor Peak Shape in HPLC | Suboptimal mobile phase composition. | - Adjust the pH of the mobile phase; an acidic pH is often used for acyl-CoA separation.[3] - Modify the organic solvent gradient to improve the separation of long-chain species. |
| Column overload. | - Reduce the amount of sample injected onto the column. | |
| Presence of Contaminants | Co-extraction of other lipids or cellular components. | - Incorporate additional washing steps during the SPE procedure. - Utilize a multi-step purification strategy, combining techniques like SPE and HPLC. |
| Carryover from previous samples. | - Implement a rigorous cleaning protocol for the HPLC system between runs. |
Experimental Protocols
Protocol: Solid-Phase Extraction (SPE) for this compound Enrichment
This protocol is adapted from established methods for long-chain acyl-CoA purification and is suitable for enriching 21-Methyltetracsanoyl-CoA from biological extracts.[1][4]
Materials:
-
Weak anion exchange solid-phase extraction (SPE) columns
-
Methanol
-
Acetonitrile
-
Water (HPLC-grade)
-
Formic acid
-
Nitrogen gas supply
Procedure:
-
Column Conditioning: Condition the weak anion exchange SPE column by passing 2 mL of methanol, followed by 2 mL of water.
-
Column Equilibration: Equilibrate the column by passing 2 mL of 2% formic acid in water.
-
Sample Loading: Load the acidified sample extract onto the SPE column.
-
Washing:
-
Wash the column with 2 mL of 2% formic acid in water to remove unbound contaminants.
-
Wash the column with 2 mL of water.
-
Wash the column with 2 mL of methanol to remove lipids.
-
-
Elution: Elute the this compound with 2 mL of 2% ammonium hydroxide in 60:40 methanol:water.
-
Drying: Dry the eluted sample under a stream of nitrogen gas at room temperature.
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Reconstitution: Reconstitute the dried sample in a suitable solvent for downstream analysis, such as a methanol/water mixture.[1]
Visualizations
Caption: A diagram illustrating the general experimental workflow for the purification and analysis of this compound.
Caption: A logical diagram outlining the troubleshooting process for low recovery of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Protocol for the purification, analysis, and handling of acyl carrier proteins from type I fatty acid and polyketide synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
Comparative Analysis of 21-Methyltetracosanoyl-CoA Metabolism in Very-Long-Chain Fatty Acid Oxidation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the metabolic pathway of 21-Methyltetracosanoyl-CoA, a representative methyl-branched very-long-chain fatty acid (VLCFA), and its straight-chain counterpart, tetracosanoyl-CoA. The information presented herein is intended to elucidate the distinct enzymatic processes and metabolic fates of these molecules, offering valuable insights for research into lipid metabolism and related therapeutic development.
Very-long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbon atoms, are essential components of cellular lipids and signaling molecules. Their catabolism, primarily through peroxisomal β-oxidation, is crucial for maintaining lipid homeostasis. The introduction of a methyl branch on the acyl chain, as seen in this compound, necessitates additional enzymatic steps for its complete degradation, distinguishing its metabolic pathway from that of straight-chain VLCFAs.
Data Presentation: Comparative Enzymology of VLCFA β-Oxidation
The following table summarizes the key enzymatic steps involved in the initial stages of peroxisomal β-oxidation for both tetracosanoyl-CoA and a hypothetical this compound.
| Metabolic Step | Straight-Chain VLCFA (Tetracosanoyl-CoA) | Branched-Chain VLCFA (this compound) | Key Enzymes | End Products of Initial Cycles |
| Activation | Acyl-CoA Synthetase (VLCFA-specific) | Acyl-CoA Synthetase (VLCFA-specific) | ACSVL1/SLCO1B1 | Tetracosanoyl-CoA / this compound |
| Peroxisomal Import | ABCD1 (X-ALD protein) | ABCD1 (X-ALD protein) | ATP-binding cassette transporters | Peroxisomal Acyl-CoA |
| Dehydrogenation | Acyl-CoA Oxidase 1 (ACOX1) | Acyl-CoA Oxidase (potential for different isoform specificity) | ACOX family | trans-2-Enoyl-CoA / Branched trans-2-Enoyl-CoA |
| Hydration/Dehydrogenation | Bifunctional Enzyme (L-BP) | Bifunctional Enzyme (L-BP) / Additional isomerases may be required | HSD17B4 | 3-Ketoacyl-CoA / Branched 3-Ketoacyl-CoA |
| Thiolytic Cleavage | 3-Ketoacyl-CoA Thiolase | 3-Ketoacyl-CoA Thiolase / Sterol Carrier Protein X (SCPx) | ACAA1 | Acetyl-CoA + C22-Acyl-CoA / Propionyl-CoA + C21-Acyl-CoA |
| Handling of Methyl Branch | Not Applicable | α-Methylacyl-CoA Racemase (AMACR), 2-Methylacyl-CoA Dehydrogenase | AMACR, ACADSB | Propionyl-CoA, Acetyl-CoA |
Experimental Protocols
1. Quantification of Acyl-CoA Species by LC-MS/MS
This protocol outlines a general method for the extraction and quantification of long-chain and very-long-chain acyl-CoA thioesters from biological samples.
-
Sample Preparation:
-
Homogenize tissue or cell pellets in a cold extraction solvent (e.g., 2:1:0.8 methanol:chloroform:water with internal standards).
-
Centrifuge to separate the phases. The aqueous phase containing the acyl-CoAs is collected.
-
Solid-phase extraction (SPE) is often employed for further purification and concentration of the acyl-CoA species.
-
-
LC-MS/MS Analysis:
-
Utilize a reverse-phase C18 column for chromatographic separation.
-
A gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic component (e.g., acetonitrile (B52724) or methanol) is used.
-
The mass spectrometer is operated in positive ion mode with multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for each acyl-CoA species of interest.
-
2. In Vitro β-Oxidation Enzyme Assays
These assays are designed to measure the activity of key enzymes involved in the β-oxidation of VLCFAs.
-
Acyl-CoA Oxidase (ACOX) Activity Assay:
-
The assay measures the production of hydrogen peroxide, a byproduct of the ACOX-catalyzed reaction.
-
The reaction mixture contains the acyl-CoA substrate (e.g., tetracosanoyl-CoA or this compound), a suitable buffer, and a detection reagent that reacts with hydrogen peroxide to produce a fluorescent or colorimetric signal.
-
The rate of signal increase is proportional to the ACOX activity.
-
-
Enoyl-CoA Hydratase and 3-Hydroxyacyl-CoA Dehydrogenase Activity Assay:
-
The activity of these enzymes can be monitored by measuring the change in NADH concentration.
-
For the dehydrogenase activity, the reduction of NAD+ to NADH is followed spectrophotometrically at 340 nm in the presence of the 3-hydroxyacyl-CoA substrate.
-
For the hydratase, the assay is coupled to the dehydrogenase reaction, and the overall rate is measured.
-
Mandatory Visualization
Caption: Peroxisomal β-oxidation of a straight-chain VLCFA.
Caption: Peroxisomal degradation of a methyl-branched VLCFA.
This guide provides a comparative analysis of 21-Methyltetracosanoyl-CoA and related very-long-chain acyl-CoAs (VLCFA-CoAs), with a focus on the influence of methyl branching on their biochemical properties and cellular functions. Direct experimental data for this compound is limited in current scientific literature. Therefore, this analysis extrapolates from findings on structurally similar methyl-branched and straight-chain VLCFA-CoAs to provide a comprehensive overview for researchers, scientists, and drug development professionals.
Introduction to Very-Long-Chain Acyl-CoAs (VLCFA-CoAs)
VLCFA-CoAs, acyl-CoA thioesters with fatty acid chains of 22 carbons or more, are crucial intermediates in numerous metabolic pathways. They are substrates for energy production through beta-oxidation, precursors for the synthesis of complex lipids like sphingolipids and glycerophospholipids, and signaling molecules that regulate gene expression.[1][2] The introduction of methyl branching in the acyl chain, as seen in this compound, can significantly alter the molecule's physical properties and biological activity compared to its straight-chain counterparts.
Biochemical Properties: A Comparative Overview
The presence of a methyl group introduces a steric hindrance that can affect enzyme-substrate interactions and the packing of lipid structures. While specific data for this compound is not available, studies on other branched-chain fatty acyl-CoAs (BCFA-CoAs) provide insights into these differences.
Table 1: Comparative Binding Affinities of Acyl-CoAs to Peroxisome Proliferator-Activated Receptor α (PPARα)
| Acyl-CoA Species | Type | Chain Length | Dissociation Constant (Kd) in nM |
| Lignoceroyl-CoA | Straight-chain VLCFA-CoA | C24:0 | 3 ± 1 |
| Behenoyl-CoA | Straight-chain VLCFA-CoA | C22:0 | 29 ± 11 |
| Arachidoyl-CoA | Straight-chain VLCFA-CoA | C20:0 | 12 ± 1 |
| Phytanoyl-CoA | Branched-chain Acyl-CoA | C20 (16-carbon backbone) | 11 ± 1 |
| Pristanoyl-CoA | Branched-chain Acyl-CoA | C19 (15-carbon backbone) | 12 ± 1 |
Data sourced from Hostetler et al., 2006.[3][4]
The data indicates that both straight-chain VLCFA-CoAs and BCFA-CoAs are high-affinity ligands for PPARα.[3][4] This suggests that molecules like this compound are also likely to be potent activators of this nuclear receptor.
Cellular Functions and Signaling Pathways
VLCFA-CoAs and BCFA-CoAs are key players in lipid metabolism and cellular signaling, primarily through their interaction with nuclear receptors like PPARα.
Peroxisome Proliferator-Activated Receptor α (PPARα) Signaling
PPARα is a master regulator of lipid metabolism, and its activation leads to the upregulation of genes involved in fatty acid oxidation.[5] Both straight-chain and branched-chain VLCFA-CoAs have been shown to be potent endogenous ligands for PPARα.[3][4] The binding of these acyl-CoAs induces a conformational change in the receptor, leading to the recruitment of coactivator proteins and subsequent transcription of target genes.[3][6] This signaling pathway is crucial for the cellular response to high lipid levels and for the breakdown of potentially toxic fatty acids.
Figure 1. Simplified signaling pathway of PPARα activation by VLCFA-CoAs and BCFA-CoAs.
Metabolism of Branched-Chain and Very-Long-Chain Fatty Acyl-CoAs
The metabolism of VLCFA-CoAs, including their synthesis and degradation, is a complex process involving multiple enzymes with distinct substrate specificities.
Elongation: The synthesis of VLCFAs occurs in the endoplasmic reticulum through the action of a family of enzymes called elongases (ELOVLs).[7][8] ELOVL1 is primarily responsible for the elongation of saturated and monounsaturated acyl-CoAs from C20 to C26.[7][8] It is plausible that the synthesis of this compound involves the elongation of a shorter methyl-branched fatty acyl-CoA.
Degradation: The beta-oxidation of straight-chain VLCFA-CoAs primarily occurs in peroxisomes.[9] Branched-chain acyl-CoAs, due to the methyl group, often require an initial alpha-oxidation step before they can enter the beta-oxidation pathway.[10]
Figure 2. Overview of the synthesis and degradation pathways for straight-chain and branched-chain VLCFA-CoAs.
Experimental Protocols
The analysis of VLCFA-CoAs and BCFA-CoAs requires specialized techniques due to their low abundance and structural diversity.
Extraction and Quantification of Acyl-CoAs from Tissues
A common method for the extraction and quantification of acyl-CoAs involves solid-phase extraction followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11]
Protocol Outline:
-
Tissue Homogenization: Tissues are homogenized in an acidic buffer to precipitate proteins and inhibit enzymatic activity.
-
Solid-Phase Extraction (SPE): The homogenate is applied to a C18 SPE column. The column is washed to remove interfering substances, and the acyl-CoAs are eluted with an organic solvent.
-
LC-MS/MS Analysis: The eluted acyl-CoAs are separated by reverse-phase high-performance liquid chromatography (HPLC) and detected by tandem mass spectrometry.[12][13] Quantification is achieved by comparing the signal of the analyte to that of an internal standard.
Figure 3. General experimental workflow for the analysis of acyl-CoAs from biological samples.
Synthesis of Acyl-CoA Esters
The chemical synthesis of specific acyl-CoA esters, which may not be commercially available, can be achieved through a multi-step process.
General Synthesis Protocol:
-
Activation of the Fatty Acid: The carboxylic acid of the fatty acid is activated, for example, by conversion to an N-hydroxysuccinimide (NHS) ester.
-
Thioesterification: The activated fatty acid is then reacted with Coenzyme A to form the desired acyl-CoA thioester.
-
Purification: The synthesized acyl-CoA is purified using techniques such as HPLC.
Conclusion
While direct comparative data for this compound is currently lacking, the existing body of research on related branched-chain and very-long-chain acyl-CoAs provides a strong foundation for understanding its likely biochemical behavior. It is anticipated that this compound, like other BCFA-CoAs and VLCFA-CoAs, acts as a high-affinity ligand for PPARα, playing a significant role in the regulation of lipid metabolism. The methyl branch is expected to influence its interaction with metabolic enzymes and its incorporation into complex lipids. Further research, including the chemical synthesis of this compound and subsequent in vitro and in vivo studies, is necessary to fully elucidate its specific functions and therapeutic potential.
References
- 1. Acyl-CoA: Functions, Metabolism, and Analytical Methods - Creative Proteomics [creative-proteomics.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Very-long-chain and branched-chain fatty acyl-CoAs are high affinity ligands for the peroxisome proliferator-activated receptor alpha (PPARalpha) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Very-Long-Chain and Branched-Chain Fatty Acyl-CoAs are High Affinity Ligands for the Peroxisome Proliferator-Activated Receptor α (PPARα) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology [biomolther.org]
- 8. adrenoleukodystrophy.info [adrenoleukodystrophy.info]
- 9. Saturated very long-chain fatty acids regulate macrophage plasticity and invasiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The analysis of acyl-coenzyme A derivatives by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
cross-validation of different 21-Methyltetracosanoyl-CoA detection methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the detection and quantification of 21-Methyltetracosanoyl-CoA, a very long-chain acyl-CoA. The selection of an appropriate detection method is critical for accurate and reliable results in metabolic research and drug development. This document outlines the performance of common analytical techniques, supported by experimental data, to aid in methodological selection.
Comparison of Detection Methods
The primary methods for the analysis of long-chain acyl-CoAs, including this compound, are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection, and Gas Chromatography-Mass Spectrometry (GC-MS).
| Method | Principle | Advantages | Disadvantages | Typical Performance Metrics |
| LC-MS/MS | Separation by liquid chromatography followed by mass analysis of the parent molecule and its fragments. | High sensitivity and selectivity, enabling accurate quantification in complex biological matrices.[1] | Higher instrument cost and complexity. | Accuracy: 94.8% - 110.8%[2][3] Inter-run Precision (CV): 2.6% - 12.2%[2][3] Intra-run Precision (CV): 1.2% - 4.4%[2][3] |
| HPLC-UV | Separation by liquid chromatography with detection based on the absorbance of UV light by the CoA moiety.[2] | Lower cost, simpler instrumentation, and robust.[4] | Lower sensitivity and selectivity compared to LC-MS/MS, potential for interference from other UV-absorbing compounds.[5] | Inter-assay Variation (CV): 9%[6] Recovery: 70-80%[2] |
| GC-MS | Separation of volatile derivatives by gas chromatography followed by mass analysis. | High resolution and sensitivity for volatile compounds.[7] | Requires derivatization of the fatty acyl-CoA to a volatile form (e.g., fatty acid methyl ester), which can be time-consuming and introduce variability.[8] | Limit of Detection (LOD): 5–10 ng/mL (for branched-chain fatty acids)[7] Recovery: 55.7% - 97.9% (for short-chain fatty acids)[1] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. Below are summarized protocols for the key analytical methods.
LC-MS/MS Protocol for Long-Chain Acyl-CoA Analysis
This protocol is adapted from a validated method for the quantitative determination of long-chain acyl-CoAs in biological tissues.[2][3]
a. Sample Preparation (Solid-Phase Extraction)
-
Homogenize tissue samples in a phosphate (B84403) buffer (e.g., 100 mM KH2PO4, pH 4.9).
-
Add isopropanol (B130326) and acetonitrile (B52724) to the homogenate to precipitate proteins and extract acyl-CoAs.
-
Centrifuge to pellet the precipitate and collect the supernatant.
-
Load the supernatant onto a solid-phase extraction (SPE) column (e.g., oligonucleotide purification column or C18).
-
Wash the column to remove interfering substances.
-
Elute the acyl-CoAs with an appropriate solvent (e.g., 2-propanol or acetonitrile).
-
Concentrate the eluent before LC-MS/MS analysis.
b. LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 100 x 2.0 mm, 3 µm particle size).
-
Mobile Phase A: Ammonium hydroxide (B78521) in water (pH 10.5).
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient to separate long-chain acyl-CoAs.
-
Flow Rate: 200 µL/min.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Selective Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).
-
Transitions: Monitor for the specific precursor-to-product ion transitions for this compound and internal standards. A neutral loss scan of 507 Da is often characteristic of acyl-CoAs.[2][3]
-
HPLC-UV Protocol for Long-Chain Acyl-CoA Analysis
This protocol is based on an improved method for tissue long-chain acyl-CoA extraction and analysis.[2]
a. Sample Preparation
-
Follow the same sample homogenization and initial extraction steps as in the LC-MS/MS protocol.
-
Bind the acyl-CoAs in the extract to an oligonucleotide purification column.
-
Elute the acyl-CoAs using 2-propanol.
-
Concentrate the eluent.
b. HPLC-UV Analysis
-
Column: C18 reversed-phase column.
-
Mobile Phase A: 75 mM KH2PO4, pH 4.9.
-
Mobile Phase B: Acetonitrile containing 600 mM glacial acetic acid.
-
Gradient: A binary gradient system to achieve separation.
-
Flow Rate: 0.25 - 0.5 mL/min.
-
Detection: UV detector set to 260 nm.[2]
GC-MS Protocol for Branched-Chain Fatty Acid Analysis
This protocol is a general approach as direct GC-MS of intact acyl-CoAs is not feasible. It involves the hydrolysis of the acyl-CoA and derivatization of the resulting fatty acid.
a. Sample Preparation (Hydrolysis and Derivatization)
-
Hydrolyze the acyl-CoA sample to release the free fatty acid (21-methyltetracosanoic acid) using an acidic or alkaline solution.
-
Extract the free fatty acid into an organic solvent (e.g., hexane (B92381) or petroleum ether).
-
Derivatize the fatty acid to a volatile ester, typically a fatty acid methyl ester (FAME), by reacting with a reagent like BF3-methanol or an acidic methanol (B129727) solution.
b. GC-MS Analysis
-
Gas Chromatography:
-
Column: A polar capillary column suitable for FAME analysis (e.g., DB-225ms).
-
Carrier Gas: Helium.
-
Temperature Program: An initial hold followed by a temperature ramp to elute the FAMEs.
-
Injection: Splitless injection of 1 µL of the derivatized sample.
-
-
Mass Spectrometry:
-
Ionization Mode: Electron Ionization (EI).
-
Analysis Mode: Scan mode to identify the FAME based on its mass spectrum, or Selected Ion Monitoring (SIM) for targeted quantification.
-
Metabolic Pathway of Branched-Chain Fatty Acids
This compound is a branched-chain fatty acyl-CoA. Its metabolism is expected to follow the general pathways for the oxidation of such molecules, which involves a combination of alpha- and beta-oxidation.
Caption: Metabolism of this compound.
The metabolism of very long-chain branched fatty acids often begins in the peroxisome with alpha-oxidation to remove the methyl branch, followed by beta-oxidation in the mitochondria.[6][9] This process generates acetyl-CoA and propionyl-CoA, which can then enter central metabolic pathways like the TCA cycle.[9]
References
- 1. Simultaneous Quantification of Straight-chain and Branched-chain Short Chain Fatty Acids by Gas Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. SMPDB [smpdb.ca]
- 7. Branched Chain Fatty Acids Analysis Service - Creative Proteomics [creative-proteomics.com]
- 8. researchgate.net [researchgate.net]
- 9. Oxidation of Branched-Chain Fatty Acids | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
Confirming the Identity of 21-Methyltetracosanoyl-CoA: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of analytical methodologies for the definitive identification and quantification of 21-Methyltetracosanoyl-CoA in biological samples. Tailored for researchers, scientists, and drug development professionals, this document outlines key experimental protocols, presents comparative data, and offers a logical workflow for the accurate analysis of this very-long-chain fatty acyl-CoA (VLCFA-CoA).
Introduction to this compound
This compound is a member of the very-long-chain fatty acyl-CoA family, which plays crucial roles in various biological processes, including ceramide synthesis and lipid membrane structure. The accurate identification and quantification of specific VLCFA-CoAs are essential for understanding their metabolic pathways and their association with certain pathological conditions. This guide focuses on robust analytical techniques to unambiguously confirm the presence and concentration of this compound, distinguishing it from structurally similar isomers.
Comparative Analysis of Analytical Methods
The confirmation of this compound in complex biological matrices requires high-sensitivity and high-resolution analytical techniques. The two primary methods employed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the analysis of the intact acyl-CoA and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of the corresponding fatty acid after hydrolysis.
| Feature | LC-MS/MS (Intact Acyl-CoA) | GC-MS (as Fatty Acid Methyl Ester) |
| Analyte | This compound | 21-Methyltetracosanoic Acid |
| Sample Prep | Solid-phase extraction (SPE) | Lipid extraction, hydrolysis, derivatization |
| Ionization | Electrospray Ionization (ESI) | Electron Ionization (EI) |
| Key Advantage | Direct identification of the acyl-CoA | High chromatographic resolution for isomers |
| Key Disadvantage | Potential for ion suppression | Indirect analysis, risk of derivatization artifacts |
| Typical LOQ | Low fmol range | Low ng/mL range |
| Isomer Separation | Challenging, requires optimized chromatography | More established methods available |
| Commercial Standard | Available (MedChemExpress) | Available (as methyl ester from various suppliers) |
Experimental Protocols
Analysis of Intact this compound by LC-MS/MS
This method allows for the direct detection of the intact acyl-CoA molecule.
a. Sample Preparation: Acyl-CoA Extraction
-
Homogenize 50-100 mg of tissue or cell pellet in 1 mL of ice-cold 2:1 (v/v) methanol (B129727)/water.
-
Add a known amount of an appropriate internal standard (e.g., ¹³C-labeled long-chain acyl-CoA).
-
Vortex for 2 minutes and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Load the supernatant onto a pre-conditioned C18 solid-phase extraction (SPE) cartridge.
-
Wash the cartridge with 2 mL of 50% methanol in water.
-
Elute the acyl-CoAs with 2 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.
b. LC-MS/MS Parameters
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 20% to 95% B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization: Positive ion electrospray (ESI+).
-
MS/MS Mode: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (Q1): m/z for [M+H]⁺ of this compound.
-
Product Ion (Q3): A common product ion for acyl-CoAs results from the neutral loss of the phosphopantetheine moiety (507 Da). A second, confirmatory transition should also be monitored.
-
Analysis of 21-Methyltetracosanoic Acid by GC-MS
This method involves the hydrolysis of the acyl-CoA to its corresponding fatty acid, followed by derivatization to a volatile ester.
a. Sample Preparation: Hydrolysis and Derivatization
-
Perform a total lipid extraction from the biological sample using a modified Folch method (chloroform:methanol, 2:1 v/v).
-
Add an internal standard (e.g., heptadecanoic acid).
-
Hydrolyze the lipid extract by adding 1 mL of 0.5 M KOH in methanol and heating at 100°C for 1 hour.
-
Acidify the mixture with HCl and extract the free fatty acids with hexane (B92381).
-
Evaporate the hexane and derivatize the fatty acids to their methyl esters (FAMEs) using 14% BF₃ in methanol at 60°C for 30 minutes.
-
Extract the FAMEs with hexane for GC-MS analysis.
b. GC-MS Parameters
-
Column: A high-polarity capillary column (e.g., SP-2560, 100 m x 0.25 mm ID, 0.20 µm film).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: Start at 140°C, ramp to 240°C at 4°C/min.
-
Injector Temperature: 250°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-650.
Mandatory Visualizations
A Comparative Analysis of 21-Methyltetracosanoyl-CoA and Tetracosanoyl-CoA: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced differences between structurally similar lipid molecules is paramount for targeted therapeutic design. This guide provides a comprehensive comparison of the metabolic and signaling effects of 21-Methyltetracosanoyl-CoA, a branched-chain very-long-chain fatty acyl-CoA, and its straight-chain analog, tetracosanoyl-CoA.
While direct comparative experimental data for this compound is limited in publicly available literature, this guide extrapolates from established principles of branched-chain and straight-chain fatty acid metabolism to highlight their anticipated differential effects. The information presented herein is supported by studies on analogous very-long-chain fatty acids (VLCFAs).
Core Physicochemical and Metabolic Differences
The primary distinction between this compound and tetracosanoyl-CoA lies in the presence of a methyl group at the 21st carbon in the former. This seemingly minor structural alteration has profound implications for the molecule's physical properties and metabolic fate.
| Property | This compound (Branched-Chain) | Tetracosanoyl-CoA (Straight-Chain) | Key Experimental Insights |
| Structure | 25-carbon acyl-CoA with a methyl branch | 24-carbon straight-chain acyl-CoA | The methyl group in branched-chain fatty acids (BCFAs) introduces steric hindrance, disrupting the efficient packing of the acyl chains. |
| Melting Point | Expected to be significantly lower than its straight-chain analog. | Higher melting point, contributing to more ordered membrane structures. | The disruption of crystal lattice packing by methyl branches leads to lower melting points in BCFAs compared to their straight-chain counterparts of similar carbon number. |
| Primary Site of β-Oxidation | Peroxisomes | Peroxisomes (for VLCFAs) | Very-long-chain fatty acids (VLCFAs), both branched and straight-chain, undergo initial β-oxidation in peroxisomes as they are too long for direct mitochondrial processing.[1][2] |
| Oxidation Pathway | Peroxisomal β-oxidation. Depending on the exact stereochemistry, an initial α-oxidation step may be required to reposition the methyl group for β-oxidation to proceed. | Peroxisomal β-oxidation | The classical β-oxidation pathway is utilized for straight-chain fatty acids, while branched-chain fatty acids often require additional enzymatic steps.[3][4] |
| Key Oxidative Enzymes | Peroxisomal-specific enzymes, potentially including those for α-oxidation. | Peroxisomal acyl-CoA oxidase (ACOX1), L-bifunctional protein (L-PBE), and 3-ketoacyl-CoA thiolase (PTL). | Studies on peroxisomal disorders have shown that different sets of enzymes are involved in the β-oxidation of straight-chain and branched-chain fatty acids.[5] |
Metabolic Pathways: A Comparative Overview
The catabolism of both this compound and tetracosanoyl-CoA is initiated in the peroxisome. However, the enzymatic machinery and the initial steps of the pathways are expected to differ.
Peroxisomal β-Oxidation of Tetracosanoyl-CoA
Straight-chain VLCFAs like tetracosanoyl-CoA are shortened in the peroxisome through a series of four enzymatic reactions: oxidation, hydration, dehydrogenation, and thiolytic cleavage. This cycle repeats, removing two-carbon units in the form of acetyl-CoA with each turn. The shortened acyl-CoAs can then be further metabolized in the mitochondria.
Peroxisomal Oxidation of this compound
The metabolism of this compound is more complex due to the methyl group. If the methyl group is at an odd-numbered carbon relative to the carboxyl end (as is the case for an iso-branched fatty acid), peroxisomal β-oxidation can proceed, yielding alternating acetyl-CoA and propionyl-CoA units. If the methyl group were at an even position that blocks β-oxidation, an initial α-oxidation step would be necessary to remove one carbon and shift the methyl group to a position compatible with β-oxidation.
Signaling Effects: PPARα Activation
Both very-long-chain and branched-chain fatty acids are known endogenous ligands for the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a crucial role in the regulation of lipid metabolism. Activation of PPARα leads to the upregulation of genes encoding for peroxisomal and mitochondrial β-oxidation enzymes.
Branched-chain fatty acids are generally considered to be more potent activators of PPARα than their straight-chain counterparts. This suggests that this compound may be a more potent inducer of PPARα target genes compared to tetracosanoyl-CoA.
Experimental Protocols
While direct comparative data is lacking, the following established methodologies can be employed to elucidate the differential effects of this compound and tetracosanoyl-CoA.
In Vitro β-Oxidation Assay
-
Objective: To quantify and compare the rate of β-oxidation of this compound and tetracosanoyl-CoA.
-
Methodology:
-
Synthesize radiolabeled ([1-14C]) versions of 21-methyltetracosanoic acid and tetracosanoic acid.
-
Incubate the radiolabeled fatty acids with isolated rat liver peroxisomes or mitochondria in a reaction mixture containing cofactors necessary for their activation to CoA esters and subsequent β-oxidation (ATP, CoA, NAD+).
-
The reaction is stopped at various time points, and the water-soluble radiolabeled products (acetyl-CoA and other short-chain acyl-CoAs) are separated from the unoxidized fatty acid substrate.
-
The amount of radioactivity in the aqueous phase is quantified using liquid scintillation counting to determine the rate of β-oxidation.
-
PPARα Transactivation Assay
-
Objective: To assess the relative potency of this compound and tetracosanoyl-CoA in activating PPARα.
-
Methodology:
-
Culture a suitable cell line (e.g., HEK293T or HepG2) and co-transfect with expression vectors for PPARα and its heterodimeric partner, Retinoid X Receptor (RXR).
-
Co-transfect a reporter plasmid containing a luciferase gene under the control of a promoter with multiple copies of a Peroxisome Proliferator Response Element (PPRE).
-
Treat the transfected cells with varying concentrations of 21-methyltetracosanoic acid and tetracosanoic acid (which will be intracellularly converted to their CoA esters).
-
After an incubation period, lyse the cells and measure luciferase activity. A higher luciferase signal indicates greater activation of the PPARα/RXR heterodimer.
-
Gene Expression Analysis
-
Objective: To determine the effect of this compound and tetracosanoyl-CoA on the expression of PPARα target genes.
-
Methodology:
-
Treat a relevant cell line (e.g., primary hepatocytes) with 21-methyltetracosanoic acid and tetracosanoic acid.
-
After treatment, isolate total RNA from the cells.
-
Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of known PPARα target genes, such as those encoding for enzymes of the peroxisomal β-oxidation pathway (e.g., ACOX1).
-
Compare the fold-change in gene expression induced by each fatty acid relative to a vehicle control.
-
Conclusion and Future Directions
The structural difference between this compound and tetracosanoyl-CoA is predicted to lead to significant differences in their metabolism and signaling activities. The branched-chain nature of this compound suggests a more complex peroxisomal oxidation pathway and potentially more potent activation of PPARα.
Direct experimental validation is crucial to confirm these hypotheses. The protocols outlined above provide a framework for such investigations. A thorough understanding of these differences will be invaluable for the rational design of lipid-based therapeutics and for elucidating the pathophysiology of disorders involving aberrant fatty acid metabolism.
References
- 1. Beta oxidation - Wikipedia [en.wikipedia.org]
- 2. bio.libretexts.org [bio.libretexts.org]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Peroxisomal lipid degradation via beta- and alpha-oxidation in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Peroxisomal beta-oxidation of branched chain fatty acids in human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Selecting an Internal Standard for Accurate 21-Methyltetracosanoyl-CoA Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 21-Methyltetracosanoyl-CoA, a very-long-chain branched acyl-CoA, is critical for research into peroxisomal disorders and lipid metabolism.[1] Given its specialized nature, commercial availability of a dedicated stable isotope-labeled internal standard is limited. This guide provides a framework for selecting the most appropriate internal standard strategy for its quantification via liquid chromatography-tandem mass spectrometry (LC-MS/MS), the gold standard for acyl-CoA analysis.[2][3]
Comparison of Internal Standard Strategies
Since a direct, commercially available ¹³C- or ²H-labeled 21-Methyltetracsanoyl-CoA is not readily found, researchers must choose between several established strategies. The optimal choice depends on the required level of accuracy, available resources, and the nature of the experimental model.
| Strategy | Description | Typical Accuracy & Precision | Availability & Cost | Key Considerations |
| 1. Biosynthesized Isotope-Labeled Acyl-CoA Library (SILEC) | Cells are cultured with a labeled precursor (e.g., [¹³C₃¹⁵N₁]-pantothenate), generating a complete library of labeled acyl-CoAs.[4][5] This labeled cell lysate is then spiked into samples as the internal standard. | Excellent . This method is considered a gold standard when a specific labeled analyte is unavailable.[2][4][6] It effectively corrects for matrix effects and losses during sample processing for all acyl-CoAs simultaneously. | Moderate Availability, High Initial Effort . Requires cell culture facilities and expertise in stable isotope labeling.[7] The labeled pantothenate precursor is commercially available. | Ideal for cell-based experiments. Provides comprehensive correction for a wide range of acyl-CoAs, not just the target analyte.[7] |
| 2. Structurally Similar (Analog) Acyl-CoA | A commercially available acyl-CoA with a similar chain length and chemical properties, which is not naturally present in the sample, is used. An odd-chain standard like Heptadecanoyl-CoA (C17:0-CoA) is a common choice for long-chain acyl-CoA analysis.[8] | Good to Very Good . Accuracy depends on how closely the analog's extraction recovery and ionization efficiency match the analyte's. May not fully correct for all matrix effects. | High Availability, Low to Moderate Cost . Many different long-chain and odd-chain acyl-CoAs are available from commercial suppliers. | The most practical and common approach for tissue or plasma samples. Requires careful validation to ensure the analog behaves similarly to this compound during the entire analytical process. |
| 3. Custom Synthesis of Labeled 21-Methyltetracsanoyl-CoA | A stable isotope-labeled version of the exact analyte (e.g., [¹³C₄]-21-Methyltetracosanoyl-CoA) is produced through custom chemical synthesis. | Excellent (Theoretically Ideal) . This is the definition of an ideal internal standard, correcting for all analyte-specific variations. | Very Low Availability, Very High Cost . Requires specialized organic synthesis capabilities and can be time-consuming and expensive. | The ultimate standard for accuracy, necessary for clinical assay validation or when the highest level of quantitative rigor is required. Feasibility depends entirely on budget and access to synthetic chemistry expertise. |
Experimental Protocols
The following is a generalized protocol for the extraction and LC-MS/MS analysis of very-long-chain acyl-CoAs, adapted from methodologies described in the literature.[3][8][9]
I. Sample Preparation & Extraction
-
Homogenization: Homogenize ~50-100 mg of tissue or cell pellet on ice in a phosphate (B84403) buffer (e.g., 100 mM KH₂PO₄, pH 4.9).
-
Spiking: Add the chosen internal standard (e.g., the SILEC lysate or a solution of C17:0-CoA) to the homogenate.
-
Precipitation & Extraction: Add ice-cold organic solvent (e.g., acetonitrile (B52724) or 2-propanol) to the homogenate to precipitate proteins and extract lipids and acyl-CoAs.
-
Purification (Solid-Phase Extraction - SPE):
-
Centrifuge the mixture to pellet the precipitated protein.
-
Load the supernatant onto an appropriate SPE cartridge (e.g., C18 or a specialized oligonucleotide purification column).[10]
-
Wash the cartridge to remove interfering substances.
-
Elute the acyl-CoAs with a high-organic solvent mixture.
-
-
Final Preparation: Evaporate the eluent to dryness under a stream of nitrogen and reconstitute the residue in a solvent suitable for LC-MS/MS analysis (e.g., 50:50 methanol:water).
II. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with an additive for improved peak shape and ionization (e.g., ammonium (B1175870) hydroxide, pH 10.5).[3][9]
-
Mobile Phase B: Acetonitrile.
-
Gradient: A gradient from ~20% B to 95% B over several minutes to resolve the long-chain acyl-CoAs.
-
Flow Rate: 0.2-0.4 mL/min.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor for the specific precursor-to-product ion transitions for this compound and the chosen internal standard. Acyl-CoAs often show a characteristic neutral loss of 507 Da corresponding to the phosphopantetheine moiety.[3][9]
-
Quantification: Calculate the concentration of this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
-
Workflow and Decision Diagrams
References
- 1. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LC-quadrupole/Orbitrap high resolution mass spectrometry enables stable isotope resolved simultaneous quantification and 13C-isotopic labeling of acyl-Coenzyme A thioesters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Stable Isotope Labeling by Essential Nutrients in Cell Culture for Preparation of Labeled Coenzyme A and Its Thioesters | Scilit [scilit.com]
- 6. Research Portal [researchdiscovery.drexel.edu]
- 7. Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 10. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Review of Methyl-Branched Very-Long-Chain Acyl-CoA Studies in the Context of 21-Methyltetracosanoyl-CoA
The study of methyl-branched fatty acids is a critical area of research, particularly in the context of infectious diseases, as these molecules are key components of the protective cell envelope of pathogens like Mycobacterium tuberculosis and are considered important virulence factors.[2][3] This review will synthesize findings on related, well-characterized multi-methyl-branched fatty acids such as mycocerosic and phthioceranic acids to provide a framework for understanding the potential biosynthesis and function of molecules like 21-Methyltetracosanoyl-CoA.
Biosynthesis of Methyl-Branched Fatty Acids in Mycobacterium tuberculosis
In Mycobacterium tuberculosis, the synthesis of methyl-branched fatty acids is a specialized process distinct from the canonical fatty acid synthesis pathways. These complex lipids are produced by large, multifunctional enzymes known as polyketide synthases (PKS) and mycocerosic acid synthase (MAS).[2][4][5] The general mechanism involves the elongation of a fatty acyl-CoA primer with methylmalonyl-CoA as the extender unit, which provides the methyl branch.[5][6][7]
The mycocerosic acid synthase, for example, is a multifunctional enzyme that specifically utilizes methylmalonyl-CoA to elongate long-chain fatty acyl-CoA primers, leading to the production of multi-methyl-branched mycocerosic acids.[5] This process is crucial for the formation of the unique lipid barrier of M. tuberculosis.[8]
Below is a generalized workflow for the biosynthesis of these important lipids.
Comparative Data on Related Methyl-Branched Fatty Acids
While quantitative data for this compound is unavailable, studies on other mycobacterial methyl-branched fatty acids provide insight into the types of molecules synthesized and their general characteristics. The table below summarizes key features of these related compounds.
| Feature | Mycocerosic Acids | Phthioceranic Acids |
| Typical Carbon Chain Length | C29 to C32 | C33 to C36 |
| Number of Methyl Branches | Typically 4 | Typically 7 |
| Biosynthetic Enzyme | Mycocerosic Acid Synthase (MAS) | Polyketide Synthase (Pks2) |
| Biological Role | Component of Phthiocerol Dimycocerosates (PDIMs), key virulence lipids. | Component of Sulfolipid-I, another virulence factor.[4][9][10] |
| Precursor for Methyl Branch | Methylmalonyl-CoA | Methylmalonyl-CoA |
Experimental Protocols for Studying Methyl-Branched Fatty Acid Biosynthesis
The methodologies employed in the study of mycocerosic and phthioceranic acid biosynthesis can serve as a blueprint for investigating novel methyl-branched fatty acids like this compound.
1. Gene Disruption and Mutant Analysis: A common approach to elucidate the function of biosynthetic enzymes is through targeted gene replacement. For instance, the gene encoding mycocerosic acid synthase (mas) was disrupted in Mycobacterium bovis BCG.[3]
-
Protocol:
-
Construct a plasmid where a segment of the target gene (mas) is replaced by a resistance marker (e.g., hygromycin resistance).
-
Transform the mycobacterial strain with this non-replicating plasmid.
-
Select for transformants that have undergone homologous recombination, resulting in the replacement of the native gene with the disrupted copy.
-
Confirm the gene replacement via PCR and Southern blotting.
-
Analyze the lipid profile of the mutant strain to identify the loss of specific fatty acids.
-
2. Lipid Analysis using Chromatography and Mass Spectrometry: To determine the effect of a gene knockout or to characterize the fatty acid profile of the bacterium, lipid extracts are analyzed.
-
Protocol:
-
Grow mycobacterial cultures and supplement with a radiolabeled precursor, such as [1-14C]propionate, which is a precursor to methylmalonyl-CoA.
-
Extract total lipids from the bacterial cells using organic solvents (e.g., chloroform/methanol).
-
Saponify the lipid extract to release the fatty acids.
-
Esterify the fatty acids (e.g., to methyl esters) for analysis by gas chromatography (GC).
-
Analyze the fatty acid methyl esters by radio-GC to detect the incorporation of the radiolabel and by GC-mass spectrometry (GC-MS) to identify the structure of the fatty acids based on their fragmentation patterns.
-
The logical workflow for identifying the function of a gene in a biosynthetic pathway is illustrated below.
Conclusion
While direct experimental data on this compound is currently lacking in the scientific literature, the extensive research on other methyl-branched very-long-chain fatty acids, particularly in the context of Mycobacterium tuberculosis, provides a robust framework for future investigations. The biosynthetic pathways involving polyketide synthases and mycocerosic acid synthase, which utilize methylmalonyl-CoA to create methyl-branched lipids, are well-established. The experimental protocols for gene disruption and lipid analysis used in these studies offer clear guidance for exploring the potential existence and function of this compound. Future research in this area could uncover novel aspects of mycobacterial lipid metabolism and potentially identify new targets for drug development.
References
- 1. file.medchemexpress.eu [file.medchemexpress.eu]
- 2. Mycocerosic acid synthase exemplifies the architecture of reducing polyketide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeted replacement of the mycocerosic acid synthase gene in Mycobacterium bovis BCG produces a mutant that lacks mycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Fatty acid biosynthesis in Mycobacterium tuberculosis var. bovis Bacillus Calmette-Guérin. Purification and characterization of a novel fatty acid synthase, mycocerosic acid synthase, which elongates n-fatty acyl-CoA with methylmalonyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of methyl-branched fatty acids from methylmalonyl-CoA by fatty acid synthase from both the liver and the harderian gland of the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Catalytic asymmetric synthesis of mycocerosic acid - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Fatty acid metabolism of Mycobacterium tuberculosis: A double-edged sword [microbialcell.com]
- 9. Catalytic asymmetric synthesis of phthioceranic acid, a heptamethyl-branched acid from Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Biological Activity of 21-Methyltetracosanoyl-CoA and Other Lipids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of 21-Methyltetracosanoyl-CoA, a branched-chain very-long-chain fatty acyl-CoA (BCFA-VLCFA-CoA), with other relevant lipid molecules. While direct experimental data for this compound is limited, this document synthesizes available information on closely related very-long-chain fatty acyl-CoAs (VLCFA-CoAs) and branched-chain fatty acyl-CoAs (BCFA-CoAs) to provide a predictive comparison. The primary focus is on their interaction with the peroxisome proliferator-activated receptor alpha (PPARα), a key regulator of lipid metabolism, and their potential roles in modulating cell membrane properties and ceramide synthesis.
Executive Summary
Very-long-chain and branched-chain fatty acyl-CoAs are emerging as significant signaling molecules, particularly as high-affinity ligands for nuclear receptors like PPARα. The CoA thioesters of these fatty acids are notably more potent in activating PPARα than their corresponding free fatty acid forms. This activation triggers a cascade of events leading to the upregulation of genes involved in fatty acid oxidation. While specific data for this compound is not yet available, its structural characteristics as a C25 branched-chain VLCFA suggest it is a potent PPARα agonist. Furthermore, the methyl branching in its structure likely influences membrane fluidity, distinguishing its effects from straight-chain VLCFA-CoAs.
Comparison of Biological Activity: this compound vs. Other Lipids
Based on the available literature for structurally similar lipids, the anticipated biological activities of this compound are compared with other key lipid classes in the following sections.
Table 1: Comparative Biological Activities of Various Fatty Acyl-CoAs
| Lipid Species | Class | Primary Biological Activity | Potency (as PPARα ligand) | Effect on Membrane Fluidity |
| This compound | BCFA-VLCFA-CoA | Predicted high-affinity PPARα ligand | Predicted High (nM range) | Predicted to increase |
| Tetracosanoyl-CoA (C24:0-CoA) | Saturated VLCFA-CoA | High-affinity PPARα ligand | High (Kd = 29 ± 3 nM) | Decreases |
| Phytanoyl-CoA | BCFA-CoA | High-affinity PPARα ligand | High (Kd = 11 ± 1 nM) | Increases |
| Pristanoyl-CoA | BCFA-CoA | High-affinity PPARα ligand | High (Kd = 12 ± 1 nM) | Increases |
| Palmitoyl-CoA (C16:0-CoA) | Long-Chain FA-CoA | PPARα ligand, precursor for lipid synthesis | Moderate | Decreases |
| Oleoyl-CoA (C18:1-CoA) | Monounsaturated LCFA-CoA | PPARα ligand, precursor for lipid synthesis | Moderate | Increases |
Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Activation
A pivotal role of VLCFA-CoAs and BCFA-CoAs is their function as ligands for PPARα, a nuclear receptor that governs the expression of genes involved in peroxisomal and mitochondrial β-oxidation. Activation of PPARα is crucial for the catabolism of these potentially toxic fatty acids.
Key Findings:
-
CoA Thioesters are the Active Ligands: Experimental evidence strongly indicates that the CoA thioesters of very-long-chain and branched-chain fatty acids are significantly more potent PPARα ligands than the free fatty acids. This suggests that intracellular conversion to the CoA derivative is a critical step for their signaling function.
-
High-Affinity Binding: Both VLCFA-CoAs and BCFA-CoAs exhibit high affinity for PPARα, with dissociation constants (Kd) in the nanomolar range.
-
Structural Specificity: While both saturated VLCFA-CoAs and BCFA-CoAs are potent activators, branched-chain fatty acids like phytanic acid and pristanic acid are among the most potent naturally occurring PPARα agonists.
Given its structure as a C25 branched-chain fatty acyl-CoA, it is highly probable that This compound is a high-affinity PPARα ligand, likely with a Kd value in the low nanomolar range, comparable to or even more potent than tetracosanoyl-CoA.
Table 2: Binding Affinities of Various Fatty Acyl-CoAs to PPARα
| Fatty Acyl-CoA | Class | Dissociation Constant (Kd) (nM) |
| Arachidonoyl-CoA (C20:4-CoA) | PUFA-VLCFA-CoA | 3 ± 1 |
| Adrenoyl-CoA (C22:4-CoA) | PUFA-VLCFA-CoA | 8 ± 1 |
| Docosapentaenoyl-CoA (C22:5-CoA) | PUFA-VLCFA-CoA | 10 ± 1 |
| Docosahexaenoyl-CoA (C22:6-CoA) | PUFA-VLCFA-CoA | 12 ± 1 |
| Phytanoyl-CoA | BCFA-CoA | 11 ± 1 |
| Pristanoyl-CoA | BCFA-CoA | 12 ± 1 |
| Behenoyl-CoA (C22:0-CoA) | Saturated VLCFA-CoA | 21 ± 2 |
| Tricosanoyl-CoA (C23:0-CoA) | Saturated VLCFA-CoA | 25 ± 2 |
| Tetracosanoyl-CoA (C24:0-CoA) | Saturated VLCFA-CoA | 29 ± 3 |
Data sourced from studies on murine PPARα.
Signaling Pathways and Experimental Workflows
PPARα Signaling Pathway
The activation of PPARα by fatty acyl-CoA ligands initiates a signaling cascade that leads to the transcription of genes involved in fatty acid catabolism.
Caption: PPARα signaling pathway activated by fatty acyl-CoAs.
Experimental Workflow for Assessing PPARα Activation
A common method to determine the activation of PPARα by a test compound involves a reporter gene assay.
Caption: Workflow for a PPARα reporter gene assay.
Influence on Cell Membrane Properties
Branched-chain fatty acids are known to influence the fluidity and structure of cell membranes. The methyl group introduces a steric hindrance that disrupts the tight packing of the acyl chains.
Expected Effects of this compound:
-
Increased Membrane Fluidity: Compared to its straight-chain counterpart, tetracosanoyl-CoA, this compound is expected to increase membrane fluidity. This can have significant implications for the function of membrane-embedded proteins and signaling complexes.
-
Alteration of Membrane Thickness: The kink introduced by the methyl group may lead to a decrease in the thickness of the lipid bilayer.
These properties are in contrast to saturated straight-chain very-long-chain fatty acids, which are known to decrease membrane fluidity and are often found in more ordered membrane domains.
Role in Ceramide Synthesis
Very-long-chain fatty acyl-CoAs are essential substrates for the synthesis of ceramides (B1148491), a class of sphingolipids that are critical components of the skin barrier and are involved in various signaling pathways.
Ceramide Synthesis Pathway:
Caption: De novo ceramide synthesis pathway.
Implications for this compound:
As a very-long-chain fatty acyl-CoA, this compound can serve as a substrate for ceramide synthases (CerS), leading to the formation of methyl-branched ceramides. The specific CerS isoform that utilizes this compound would determine the tissue-specific synthesis of these unique ceramides. The presence of a methyl branch in the ceramide structure would likely alter the biophysical properties of membranes where these ceramides are incorporated.
Experimental Protocols
PPARα Ligand Binding Assay (Fluorescence Quenching)
Objective: To determine the binding affinity (Kd) of this compound to PPARα.
Methodology:
-
Protein Expression and Purification: Recombinant murine or human PPARα ligand-binding domain (LBD) is expressed in E. coli and purified.
-
Fluorescence Measurements: The intrinsic tryptophan fluorescence of the PPARα-LBD is monitored using a spectrofluorometer.
-
Titration: Aliquots of a stock solution of this compound are sequentially added to the PPARα-LBD solution.
-
Data Acquisition: The decrease in fluorescence intensity (quenching) upon ligand binding is recorded at each concentration.
-
Data Analysis: The dissociation constant (Kd) is calculated by fitting the fluorescence quenching data to a single-site binding model.
Reporter Gene Assay for PPARα Transactivation
Objective: To measure the ability of this compound to activate PPARα-mediated gene transcription.
Methodology:
-
Cell Culture: A suitable cell line (e.g., HepG2, COS-7) is cultured under standard conditions.
-
Transient Transfection: Cells are co-transfected with:
-
An expression vector for full-length PPARα.
-
A reporter plasmid containing a luciferase gene under the control of a peroxisome proliferator response element (PPRE).
-
A control plasmid (e.g., expressing Renilla luciferase) for normalization.
-
-
Treatment: After transfection, cells are treated with various concentrations of this compound, a known PPARα agonist (positive control), and a vehicle control.
-
Incubation: Cells are incubated for 24-48 hours to allow for gene expression.
-
Luciferase Assay: Cell lysates are prepared, and the activities of firefly and Renilla luciferases are measured using a luminometer.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency. The fold induction of reporter gene expression relative to the vehicle control is calculated.
Conclusion
While direct experimental evidence for the biological activities of this compound is still to be established, a comparative analysis with structurally related lipids provides a strong predictive framework. It is anticipated that this compound is a potent, high-affinity ligand for PPARα, playing a role in the regulation of lipid metabolism. Its branched-chain structure suggests a distinct influence on membrane properties compared to straight-chain VLCFAs. Further research is warranted to directly quantify the biological activities of this compound and to elucidate its specific roles in cellular signaling and physiology.
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of 21-Methyltetracosanoyl-CoA
For researchers, scientists, and drug development professionals, the integrity of scientific discovery and the safety of laboratory personnel are paramount. The proper handling and disposal of specialized reagents like 21-Methyltetracosanoyl-CoA, a long-chain fatty acyl-CoA, are critical components of a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring minimal environmental impact and adherence to safety protocols.
Hazard Profile and Safety Precautions
It is crucial to treat this compound as a hazardous substance. A representative safety data sheet for a long-chain acyl-CoA indicates several potential dangers, necessitating stringent safety measures.
Key Hazards:
-
Causes severe skin burns and eye damage.
-
May provoke an allergic skin reaction.
-
May cause respiratory irritation.
-
Very toxic to aquatic life with long-lasting effects.
Personal Protective Equipment (PPE): Before handling this compound, it is imperative to be outfitted with the appropriate personal protective equipment:
-
Gloves: Chemical-resistant gloves are mandatory.
-
Eye Protection: Safety glasses or goggles to shield against splashes.
-
Lab Coat: A standard lab coat to protect skin and clothing.
-
Respiratory Protection: Use in a well-ventilated area or under a fume hood to avoid inhalation of any dust or aerosols.
Quantitative Hazard Summary
For clear and immediate reference, the following table summarizes the critical hazard information based on a representative long-chain acyl-CoA.
| Hazard Classification | Category | Precautionary Statement Codes | Hazard Statement Codes |
| Skin Corrosion | 1A | P260, P264, P280 | H314 |
| Serious Eye Damage | 1 | P280 | H314 |
| Skin Sensitization | 1 | P272, P280 | H317 |
| Specific Target Organ Toxicity | 3 (Respiratory) | P261, P271 | H335 |
| Acute Aquatic Hazard | 1 | P273 | H410 |
| Chronic Aquatic Hazard | 1 | P273 | H410 |
Data derived from a representative Safety Data Sheet for a long-chain acyl-CoA.
Step-by-Step Disposal Protocol
The primary objective for the disposal of this compound is to prevent its release into the environment and to ensure the safety of all personnel.
Experimental Protocol for Disposal:
-
Containment:
-
Ensure all waste materials, including the pure compound, solutions, and any contaminated consumables (e.g., pipette tips, tubes), are collected in a designated, clearly labeled, and sealed hazardous waste container. The container should be made of a material compatible with the chemical.
-
-
Waste Segregation:
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Labeling:
-
The hazardous waste container must be labeled with the full chemical name: "this compound" and the appropriate hazard pictograms (e.g., corrosive, environmental hazard).
-
-
Storage:
-
Store the sealed waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials, until it is collected by a certified hazardous waste disposal service.
-
-
Professional Disposal:
-
The disposal of this compound must be handled by a licensed and certified hazardous waste disposal company. This is not a substance that can be neutralized or disposed of through standard laboratory drains or as regular solid waste.
-
-
Decontamination:
-
Thoroughly decontaminate all work surfaces and equipment that have come into contact with the compound. Use a suitable cleaning agent as recommended by your institution's safety protocols. Dispose of all cleaning materials as hazardous waste.
-
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, laboratories can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and regulatory compliance. Always consult your institution's specific environmental health and safety guidelines for any additional requirements.
Essential Safety and Operational Guide for Handling 21-Methyltetracosanoyl-CoA
Disclaimer: This document provides essential safety and logistical information for handling 21-Methyltetracosanoyl-CoA based on general best practices for similar long-chain fatty acyl-CoAs and powdered biochemicals. No specific Safety Data Sheet (SDS) for this compound was found. Therefore, it is imperative to conduct a comprehensive, site-specific risk assessment and consult with your institution's Environmental Health and Safety (EHS) department before commencing any work with this substance.
Personal Protective Equipment (PPE)
Due to the powdered nature of this compound and the potential for inhalation or skin contact, a comprehensive PPE strategy is crucial. The minimum required PPE for handling this compound in a laboratory setting should include:
| PPE Category | Specification | Rationale |
| Eye and Face | ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement.[1] For procedures with a splash hazard, a face shield should be worn in addition to safety glasses or goggles.[1][2] | Protects against accidental splashes of solutions and airborne powder. |
| Hand | Disposable nitrile gloves are recommended for incidental contact.[1] For prolonged handling or when working with larger quantities, consider double-gloving or using gloves with higher chemical resistance, such as butyl rubber.[2] All gloves should be inspected before use and removed promptly if contaminated. | Provides a barrier against skin contact. Nitrile offers good resistance to a range of chemicals. |
| Body | A standard laboratory coat is required.[1][2][3] For procedures with a higher risk of contamination, a chemical-resistant apron or disposable coveralls may be necessary.[2][4] Clothing should cover the legs, and closed-toe shoes must be worn.[1][2] | Protects skin and personal clothing from contamination. |
| Respiratory | For weighing or other procedures that may generate dust, a NIOSH-approved N95 respirator or higher is recommended.[2] All work with the powdered form of the compound should ideally be conducted within a certified chemical fume hood or a powder containment hood. | Minimizes the risk of inhaling fine particles. The use of engineering controls like a fume hood is the primary method to control inhalation exposure. |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the essential steps for safely handling this compound in a research laboratory.
2.1. Preparation and Weighing:
-
Designated Area: All handling of powdered this compound should be performed in a designated area, such as a chemical fume hood or a powder weighing enclosure, to contain any airborne particles.
-
Pre-Weighing Checks: Before weighing, ensure the balance is clean and calibrated. Prepare all necessary materials, including weighing paper or a suitable container, and appropriate utensils (e.g., spatula).
-
Donning PPE: Put on all required PPE as outlined in the table above.
-
Weighing: Carefully transfer the desired amount of this compound to the weighing container. Use gentle motions to minimize dust generation.
-
Clean-Up: After weighing, carefully clean the balance and surrounding area with a damp cloth or a vacuum equipped with a HEPA filter to remove any residual powder.
2.2. Solubilization:
-
Solvent Selection: Based on available information for similar long-chain fatty acyl-CoAs, solvents such as a methanol:water mixture may be suitable for solubilization.[5] The exact solvent and concentration should be determined based on experimental requirements.
-
Dissolving the Compound: In a chemical fume hood, add the selected solvent to the vessel containing the weighed this compound. Mix gently by vortexing or sonicating until the compound is fully dissolved.[5]
-
Labeling: Clearly label the container with the compound name, concentration, solvent, and date of preparation.
2.3. Experimental Use:
-
Containment: All subsequent experimental procedures involving this compound should be conducted with appropriate containment measures to prevent spills and exposure.
-
Spill Management: Have a spill kit readily available. In case of a small spill of the powdered form, carefully wipe it up with a damp cloth. For liquid spills, absorb the material with an inert absorbent and decontaminate the area.
Disposal Plan
Proper disposal of this compound and associated waste is critical to ensure environmental safety and regulatory compliance.
-
Solid Waste:
-
Unused or expired this compound should be disposed of as chemical waste.
-
Contaminated consumables such as weighing paper, gloves, and pipette tips should be collected in a designated, labeled hazardous waste container.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a clearly labeled hazardous waste container.
-
Do not pour solutions containing this compound down the drain.[6]
-
-
General Guidelines:
-
All waste must be disposed of in accordance with local, state, and federal regulations.[7]
-
Consult your institution's EHS department for specific guidance on waste stream management and disposal procedures.
-
Workflow Diagram
The following diagram illustrates the standard workflow for handling this compound.
Caption: Standard operational workflow for handling this compound.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. ba.auburn.edu [ba.auburn.edu]
- 3. depts.washington.edu [depts.washington.edu]
- 4. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 5. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. download.basf.com [download.basf.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
